Cysteamine
Description
Historical Trajectory of Cysteamine Research and Development
The historical trajectory of this compound research highlights its initial identification as a protective agent against radiation, its subsequent development as a crucial therapy for cystinosis, and the ongoing efforts to improve its delivery and formulation.
Early research into this compound, also known as β-mercaptoethylamine (MEA), focused on its ability to protect against the damaging effects of radiation. The radioprotective property of this compound was first described in 1954. cystinosis.org This protective effect was initially understood to rely on its action against the formation of hydroxyl radicals, which are highly reactive intermediates produced during water radiolysis. cystinosis.orgencyclopedia.pub Studies demonstrated that MEA could protect mammalian cells from various radiological phenomena, including cell death, mitotic delay, chromosome aberrations, and depression of DNA synthesis. scielo.br Both this compound and its oxidized form, cystamine (B1669676), were explored in clinical trials for treating radiation sickness in cancer patients undergoing radiotherapy. cystinosis.orgnih.gov However, these early clinical applications for radiation sickness were discontinued (B1498344) as neither drug resulted in significant improvement. cystinosis.orgnih.gov
A major turning point in this compound research was its introduction as a potential treatment for cystinosis in 1976. dovepress.com Cystinosis is a rare autosomal recessive lysosomal storage disorder characterized by the accumulation of cystine crystals within the lysosomes of various cells and tissues throughout the body due to a defect in the lysine (B10760008) transporter cystinosin. nih.govcenterwatch.comnih.govnih.gov This accumulation leads to progressive organ damage, particularly affecting the kidneys and eyes. nih.govcenterwatch.comnih.gov this compound acts as a cystine-depleting agent. centerwatch.comzellbio.eumedscape.com It enters the lysosome and reacts with cystine, breaking the disulfide bond and forming a mixed disulfide of half-cystine and this compound. nih.govzellbio.eumedscape.com This mixed disulfide can then exit the lysosome via the transport system for cationic amino acids, which remains functional in cystinosis. nih.govzellbio.eumedscape.com Clinical data supporting the use of this compound for cystinosis led to the Food and Drug Administration (FDA) approval of this compound bitartrate (B1229483) in 1994. centerwatch.com This therapy has been shown to prevent or delay renal deterioration, improve growth, and deplete cystine from parenchymal tissues in patients with nephropathic cystinosis. centerwatch.com
The development of this compound as a therapeutic agent has involved the evolution of various formulations and delivery systems aimed at improving its efficacy, stability, and patient adherence. Initially, this compound hydrochloride (HCl) was used, but it had low bioavailability and an unpleasant taste and odor. dovepress.commedscape.com Phosphothis compound, a phosphorothioester prodrug that is rapidly converted to this compound in the gut, was introduced as a replacement for this compound HCl in 1980. dovepress.commedscape.com this compound bitartrate formulations were subsequently developed and are available in the United States. medscape.com
For ocular manifestations of cystinosis, which involve the accumulation of cystine crystals in the cornea, topical this compound eye drops are the only effective treatment. nih.govnih.gov However, this compound is highly unstable in aqueous solutions and readily oxidizes to cystamine in the presence of oxygen, which has made developing formulations with adequate shelf life challenging. researchgate.netresearchgate.net Early topical treatments used simple aqueous solutions, but their efficacy was debated. researchgate.net More recently, stabilized formulations have been developed. nih.govskinofcolorupdate.com For instance, a viscous formulation using hydroxypropylmethyl-cellulose (HPMC) showed sustained release in vitro and no irritation in rabbit eyes. nih.gov Another study explored the use of hyaluronic acid (HA) in single-dose systems to improve stability. researchgate.net The development of delayed-release oral formulations, such as enteric-coated this compound bitartrate, has also been a significant advancement, allowing for less frequent dosing compared to immediate-release capsules which required administration every six hours. cystinosis.orgcystinosis.org This evolution in formulations aims to enhance treatment adherence and potentially extend the applicability of this compound. cystinosis.orgcystinosis.org
Overview of this compound's Biological Roles and Distribution
Beyond its therapeutic use in cystinosis, this compound plays several biological roles and is distributed throughout mammalian tissues.
This compound is an endogenous aminothiol (B82208) produced in mammalian cells. cystinosis.orgresearchgate.netnih.govresearchgate.net Its endogenous production primarily occurs during the degradation of coenzyme A. cystinosis.orgnih.govresearchgate.netasm.orgfrontiersin.org Coenzyme A is synthesized from pantothenate (vitamin B5) and cysteine. cystinosis.org During the breakdown of coenzyme A, pantetheine (B1680023) is formed, which is then hydrolyzed by the enzyme pantetheinase (also called vanin) into this compound and pantothenic acid. cystinosis.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgebi.ac.uk
This compound is subsequently metabolized, primarily through oxidation. cystinosis.org It is oxidized into hypotaurine (B1206854) by this compound dioxygenase. cystinosis.org Hypotaurine is then further oxidized into taurine (B1682933) by hypotaurine dehydrogenase. cystinosis.org Taurine can be excreted from the body. cystinosis.org While this is the primary metabolic pathway, a small portion of administered this compound may be metabolized via other routes, such as conversion to S-methylthis compound. researchgate.netportlandpress.com this compound is highly reactive and can readily oxidize to its disulfide form, cystamine, particularly in the presence of oxygen or transition metals. nih.govasm.org This oxidation can generate hydrogen peroxide. nih.govasm.orgportlandpress.com In a reducing environment and without transition metals, this compound can function as an antioxidant. nih.govasm.org
Here is a simplified representation of the primary endogenous production and metabolic pathway of this compound:
| Step | Precursor | Enzyme/Process | Product(s) |
| Coenzyme A Degradation | Coenzyme A | - | Pantetheine |
| Hydrolysis of Pantetheine | Pantetheine | Pantetheinase (Vanin) | This compound, Pantothenic Acid |
| Oxidation of this compound | This compound | This compound Dioxygenase | Hypotaurine |
| Oxidation of Hypotaurine | Hypotaurine | Hypotaurine Dehydrogenase | Taurine |
This compound is physiologically distributed in mammalian tissues. nih.govnih.gov While plasma concentrations of this compound are generally low, it is found in various organs. cystinosis.orgresearchgate.net Levels of this compound have been reported in the low micromolar range in tissues such as the liver, kidney, and brain. frontiersin.org These measurements often require reduction of tissue lysates to liberate free this compound, indicating its association with proteins through disulfide bonding. frontiersin.org this compound is also highly concentrated in human milk. nih.govresearchgate.net Its presence in different tissues and biological fluids underscores its endogenous production and potential local biological activities.
Table summarizing reported this compound levels in selected mammalian tissues (Note: Specific quantitative data varies depending on the study and measurement method, and is often presented in relation to protein content or as relative levels. The table below is illustrative based on reported presence and relative concentrations where indicated by sources):
| Tissue/Fluid | Reported Presence/Concentration | Source(s) |
| Plasma | Low concentrations | cystinosis.orgresearchgate.net |
| Liver | Low micromolar range | frontiersin.org |
| Kidney | Low micromolar range | frontiersin.org |
| Brain | Low micromolar range | frontiersin.org |
| Human Milk | Highly concentrated | nih.govresearchgate.net |
This compound is also detected in other tissues such as the hepatopancreas, brain, gill, intestine, and muscle in some species, with varying expression levels of enzymes involved in its metabolism, such as this compound dioxygenase. researchgate.net
Role as an Intrinsic Antioxidant
This compound functions as an intrinsic antioxidant through multiple mechanisms. Its activity is highly dependent on the physiological context, acting as an antioxidant in a reducing environment in the absence of transition metals asm.org.
One key mechanism involves increasing the levels of cysteine and glutathione (B108866) within cells frontiersin.orgresearchgate.net. Cysteine is a component of glutathione, a potent antioxidant itself, and increasing its intracellular levels helps mitigate oxidative stress frontiersin.org. Studies have shown that treatment with this compound can lead to a temporal and dose-dependent increase in intracellular cysteine levels frontiersin.org. This increase in the cellular thiol pool is believed to be a significant way this compound exerts its antioxidant effects researchgate.net.
This compound also directly scavenges reactive oxygen species (ROS). It is known to quench hydroxyl free radicals and react with hydrogen peroxide (H₂O₂) jddonline.comresearchgate.netselleckchem.com. As a copper and iron ion chelating agent, this compound is suggested to slow down Fenton-type reactions, which are a source of free radicals jddonline.comskinofcolorupdate.com.
Research findings highlight the antioxidant effects of this compound in various contexts. In studies involving the brain cortex of young rats, this compound prevented the increase in lipoperoxidation and protein carbonylation induced by cystine dimethyl ester, an oxidant. It also counteracted the stimulated activity of antioxidant enzymes like superoxide (B77818) dismutase, glutathione peroxidase, and catalase, suggesting it acts as a scavenger of free radicals and increases the cellular thiol pool researchgate.net.
In a mouse model of chronic kidney disease (CKD), this compound bitartrate treatment significantly reduced renal oxidized protein levels, indicating decreased oxidative stress nih.gov. This effect was observed at different time points and contributed to the antifibrotic properties of this compound nih.gov. In vitro studies with cultured macrophages also showed that this compound treatment reduced the cellular generation of reactive oxygen species nih.gov.
Furthermore, this compound has been shown to decrease low-density lipoprotein (LDL) oxidation in the lysosomes of macrophages. This inhibition of lysosomal oxidation of LDL by this compound, an antioxidant that accumulates in lysosomes, has been linked to a decrease in atherosclerosis in LDL receptor-deficient mice bhf.org.uknih.gov. A regression study in these mice demonstrated that this compound caused a significant regression of atherosclerosis, substantially increased markers of lesion stability, and greatly decreased oxidized phospholipids (B1166683) in the lesions nih.gov.
While this compound can act as a direct scavenger and increase antioxidant molecules like glutathione, its downstream modulatory effects on oxidant-generating pathways also contribute to its ability to attenuate tissue damage nih.gov.
The antioxidant properties of this compound are also relevant to its use in treating conditions like cystinosis, a lysosomal storage disorder. In addition to its primary role in depleting lysosomal cystine, this compound's antioxidant effect may help reduce the cell dysfunction and apoptosis observed in cystinosis researchgate.net.
Studies comparing this compound and its oxidized form, cystamine, as antioxidants have shown that both compounds demonstrate strong antioxidant properties by scavenging primary products of water radiolysis, such as hydrogen atoms and hydroxyl radicals mdpi.com. This scavenging action is crucial in preventing oxidative damage mdpi.com.
Data from studies investigating this compound's effect on oxidative stress can be summarized in tables to illustrate its impact on various markers.
| Study Context | Oxidative Stress Marker | This compound Effect | Reference |
| Brain cortex of young rats (induced oxidative stress) | Lipoperoxidation, Protein Carbonylation | Prevented increase | researchgate.net |
| Brain cortex of young rats (induced oxidative stress) | SOD, GSH-Px, Catalase activity | Counteracted stimulation | researchgate.net |
| Mouse model of CKD | Renal oxidized protein levels | Significantly reduced | nih.gov |
| Cultured macrophages | Cellular ROS generation | Reduced | nih.gov |
| LDL receptor-deficient mice (atherosclerosis) | Oxidized phospholipids in lesions | Greatly decreased | nih.gov |
| Weaned pigs (induced oxidative stress) | SOD activity (serum) | Increased (in combination with diquat) | mdpi.com |
| Cystinotic cells | Intracellular glutathione levels | Increased | selleckchem.com |
This table summarizes some of the research findings demonstrating this compound's ability to modulate oxidative stress markers.
This compound's role as an intrinsic antioxidant is a multifaceted aspect of its biological activity, contributing to its protective effects in various physiological and pathological conditions.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-aminoethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULAYFCSOUIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156-57-0 (hydrochloride), 16904-32-8 (di-hydrochloride), 27761-19-9 (tartrate (1:1)), 3037-04-5 (tosylate), 42954-15-4 (hydrobromide), 93965-19-6 (maleate (1:1)) | |
| Record name | Cysteamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022875 | |
| Record name | Cysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cysteamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
133.6±23.0, Decomposes | |
| Record name | Cysteamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in water., Soluble in methanol, ethanol, Freely soluble in alkaline media, In water, soluble at 20 °C, value not given | |
| Record name | Cysteamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals by sublimation in vacuo, Crystals from alcohol | |
CAS No. |
60-23-1 | |
| Record name | Cysteamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cysteamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UX2SD1KE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYSTEAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cysteamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
67-71, 97-98.5 °C, 98 °C | |
| Record name | Cysteamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYSTEAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cysteamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Cysteamine Action
Thiol-Disulfide Exchange Reactions and Lysosomal Transport
A key mechanism of cysteamine action involves its participation in thiol-disulfide exchange reactions, particularly within lysosomes. This is especially relevant in conditions characterized by the accumulation of disulfide-rich compounds, such as cystinosis, a lysosomal storage disorder where cystine accumulates in lysosomes due to a defective transporter. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Interaction with Cystine within Lysosomes
This compound enters the lysosome, potentially through an unknown transporter. researchgate.netresearchgate.net Once inside, its free thiol group (-SH) facilitates a disulfide exchange reaction with lysosomal cystine (cystine is a dimer of cysteine linked by a disulfide bond). wikipedia.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netdrugbank.comgoogle.com This reaction breaks the disulfide bond of cystine. researchgate.net
The interaction between this compound and cystine results in the formation of two main products: cysteine and a cysteine-cysteamine mixed disulfide. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netdrugbank.comgoogle.com This chemical conversion is crucial for reducing the intralysosomal accumulation of cystine. researchgate.netresearchgate.netresearchgate.net
Facilitation of Cysteine and Cysteine-Cysteamine Mixed Disulfide Efflux
Following the thiol-disulfide exchange reaction, the resulting cysteine and the cysteine-cysteamine mixed disulfide are able to exit the lysosome. wikipedia.orgresearchgate.netresearchgate.netdrugbank.comgoogle.com This efflux occurs through specific lysosomal transporters, effectively bypassing the defective cystine transporter (cystinosin) that is the underlying cause of cystine accumulation in diseases like cystinosis. researchgate.netresearchgate.netgoogle.com
The free cysteine produced can enter the cytoplasm and be utilized in various cellular pathways, including the synthesis of glutathione (B108866). nih.gov The cysteine-cysteamine mixed disulfide, which structurally resembles lysine (B10760008), is also transported out of the lysosome. researchgate.netpnas.orgnih.gov
Role of Lysosomal Transporters in this compound-Mediated Efflux
The efflux of the reaction products from the lysosome is mediated by distinct transporters. Cysteine is thought to exit via a specific cysteine transporter. researchgate.netresearchgate.net The cysteine-cysteamine mixed disulfide, due to its resemblance to lysine, is primarily exported from lysosomes by the PQLC2 transporter. researchgate.netpnas.org PQLC2 is a lysosomal transporter that facilitates the efflux of cationic amino acids. pnas.org Studies have shown that PQLC2 efficiently transports the mixed disulfide, and silencing of the PQLC2 gene in cultured cells from patients leads to the trapping of this intermediate when cells are exposed to this compound. pnas.org This highlights the critical role of PQLC2 in the this compound-mediated depletion of lysosomal cystine.
Antioxidant and Redox Modulation Pathways
This compound also exhibits antioxidant properties and modulates cellular redox balance through several mechanisms, including increasing intracellular glutathione levels and directly scavenging reactive oxygen species. researchgate.netresearchgate.netnih.govoup.comnih.govguidetopharmacology.orgwikipedia.orgnih.gov
Increased Intracellular Glutathione Levels
This compound has been shown to increase intracellular glutathione (GSH) levels. wikipedia.orgresearchgate.netnih.govoup.comnih.govnih.govmedcraveonline.comfishersci.semedchemexpress.comcapes.gov.brbioscientifica.comnih.gov GSH is a major cellular antioxidant that plays a crucial role in defending against oxidative stress. oup.commedcraveonline.comfishersci.se The production of GSH is dependent on the availability of cysteine, one of its precursor amino acids. medcraveonline.com Cysteine is unstable outside the cell and can be oxidized to cystine. medcraveonline.com this compound can reduce cystine back to cysteine and promote the uptake of cysteine into cells, thereby enhancing GSH synthesis. oup.commedcraveonline.com
Table 1: Effect of this compound Concentration on Intracellular Glutathione Levels
| This compound Concentration (µM) | Intracellular GSH Levels (Relative to Control) | Reference |
| 80 | ~2.5-fold increase | oup.com |
| 160 | ~3-fold increase | oup.com |
| 625 | Significant decrement after maximum | oup.com |
| 100 | Increased (P < 0.05) | nih.gov |
Note: Data is representative and may vary depending on cell type and experimental conditions.
Reactive Oxygen Species Scavenging
This compound can act as a direct scavenger of reactive oxygen species (ROS). researchgate.netresearchgate.netnih.govguidetopharmacology.orgwikipedia.orgnih.govmedcraveonline.com Its thiol group can react with and neutralize various ROS, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). nih.govmedchemexpress.comsav.sk By scavenging these harmful species, this compound helps to protect cellular components from oxidative damage and maintain redox homeostasis. google.comnih.gov
Research indicates that this compound is an effective scavenger of •OH and hypochlorous acid (HOCl), and it also reacts with H₂O₂. medchemexpress.com Studies comparing the antioxidant efficacy of this compound with other compounds have shown its ability to inhibit the generation of certain radical types. sav.sk
Table 2: this compound's Scavenging Activity Against Different Radical Types
| Radical Type | This compound Effect | Reference |
| Hydroxyl radicals (•OH) | Significant scavenger at higher concentrations | sav.sk |
| Alkoxyl- and peroxyl-type radicals | Totally inhibits generation at tested concentrations | sav.sk |
| HOCl | Excellent scavenger | medchemexpress.com |
| H₂O₂ | Reacts with | medchemexpress.com |
Mitigation of Oxidative Stress
This compound is considered a potent intracellular antioxidant. jddonline.comnanovetores.com.br Its ability to mitigate oxidative stress is attributed to its capacity to directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov In cellular reducing environments, cystamine (B1669676), the oxidized form of this compound, can be converted back to this compound, highlighting the interplay between these forms in maintaining cellular redox homeostasis. mdpi.com Studies have shown that this compound treatment can lead to a significant reduction in protein oxidation levels. cystinosisresearch.org For instance, in a mouse model of chronic kidney disease (CKD), this compound treatment decreased carbonyl protein levels significantly. cystinosisresearch.org
| Study Model | Treatment Duration | Effect on Protein Oxidation | Citation |
| Mouse CKD model | 7 days | 34% decrease | cystinosisresearch.org |
| Mouse CKD model | 14 days | 65% decrease | cystinosisresearch.org |
| Cultured macrophages | In vitro | Reduced cellular ROS generation | cystinosisresearch.org |
This suggests that this compound's antioxidant mechanism involves downstream modulatory effects on oxidant-generating pathways, which can attenuate tissue damage. cystinosisresearch.org Furthermore, treatment with this compound has been shown to reduce cellular generation of reactive oxygen species in cultured macrophages. cystinosisresearch.org
Impact on Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial regulator of the cellular antioxidant response. mdpi.com this compound and its oxidized form, cystamine, have been shown to activate the Nrf2 pathway. researchgate.netnih.govnih.gov Studies indicate that cystamine can activate Nrf2/ARE (Antioxidant Response Element) in both cell culture and brain tissue. researchgate.netnih.gov While this compound itself has been reported as a weak activator of the Nrf2 pathway in neuronal cells, its oxidized form, cystamine, displayed a higher potency in some systems. researchgate.net The activation mechanism may involve the modification of reactive thiols in the KEAP1 protein, which under basal conditions, targets Nrf2 for degradation. mdpi.comnih.gov Activation of Nrf2 by cystamine has been observed predominantly in astrocytes in some neural cell cultures. nih.gov This activation can lead to enhanced expression of genes involved in glutathione synthesis, such as the γ-glutamil cysteine ligase regulatory subunit, contributing to increased intracellular glutathione levels. mdpi.comnih.gov
Enzymatic and Protein Modulation
This compound exerts several effects through the modulation of enzymatic and protein activity. nanovetores.com.brtouro.edumdpi.comnih.govresearchgate.netresearchgate.net
Inhibition of Tyrosinase and Peroxidase in Melanogenesis
This compound is known to inhibit key enzymes involved in melanogenesis, namely tyrosinase and peroxidase. jddonline.comnanovetores.com.brresearchgate.netmdpi.comresearchgate.netresearchgate.netdermnetnz.orgjcadonline.com These enzymes are essential for the synthesis of melanin (B1238610). jddonline.comresearchgate.net Tyrosinase catalyzes the conversion of tyrosine to dopaquinone, a precursor of melanin, while peroxidase is involved in the polymerization of indoles into melanin. jddonline.comresearchgate.net this compound, as a thiol molecule, is thought to inhibit these enzymes, thereby reducing melanin production. nanovetores.com.brmdpi.comresearchgate.net The exact mechanism is not fully understood but is hypothesized to involve the interaction of the thiol group with the enzymes. nanovetores.com.brmdpi.comresearchgate.net
Chelation of Copper and Iron Ions
This compound acts as a chelating agent for metal ions, including copper and iron. jddonline.comtouro.edumdpi.comresearchgate.netdermnetnz.org These metal ions, particularly copper, are required for the activity of tyrosinase in the melanogenesis pathway. nanovetores.com.br By chelating copper and iron ions, this compound can disrupt Fenton-type reactions and slow down the conversion of tyrosine into dopaquinone, thus indirectly inhibiting melanin synthesis. jddonline.comnih.govmdpi.com Studies have demonstrated the efficient capture of metal ions like Cu²⁺ and Fe³⁺ by compounds containing this compound groups. mdpi.com
Modulation of Transglutaminase Activity
This compound and its oxidized form, cystamine, are known inhibitors of transglutaminase enzymes, particularly tissue transglutaminase 2 (TG2). cystinosisresearch.orgtouro.eduresearchgate.netnih.govresearchgate.netresearchgate.netportlandpress.com Cystamine is commonly used as a transglutaminase inhibitor and is reduced to this compound in vivo. touro.edunih.govportlandpress.com The mechanisms of inhibition differ between cystamine and this compound. Cystamine can inactivate transglutaminases by promoting the oxidation of specific cysteine residues on the enzyme, leading to an allosteric disulfide bond formation that abrogates catalytic activity. touro.edunih.govresearchgate.netportlandpress.com this compound, on the other hand, acts as a competitive inhibitor for transamidation reactions catalyzed by transglutaminases. touro.edunih.govresearchgate.netresearchgate.netportlandpress.com This competitive inhibition can occur through this compound acting as a substrate for TG2, forming N-(γ-glutamyl)this compound. touro.edunih.gov
Inhibition of Caspase 3 Activity
This compound has been shown to inhibit the activity of caspase-3, a key effector enzyme in the apoptotic pathway. researchgate.netjci.orgnih.govnih.gov Inhibition of caspase-3 activity contributes to the anti-apoptotic effects observed with this compound treatment. nih.govnih.gov Studies have demonstrated that this compound can alleviate apoptosis in various models. nih.govnih.gov For instance, in a rat model of experimental subarachnoid hemorrhage, this compound treatment attenuated the increase in active caspase-3 levels and reduced the number of apoptotic cells in the brain cortex. nih.gov Similarly, cystamine treatment has been shown to decrease apoptosis in the liver of mice, as indicated by reduced caspase-3 activity. nih.gov
| Study Model | Effect on Caspase-3 Activity | Effect on Apoptosis | Citation |
| Rat experimental subarachnoid hemorrhage model | Attenuated increase | Reduced | nih.gov |
| Mouse liver (Lupus Erythematosus model) | Decreased | Decreased | nih.gov |
This inhibitory effect on caspase-3 is considered a potential mechanism for the protective roles of this compound in conditions involving increased apoptosis. nih.govnih.gov
Impact on Heat Shock Proteins and Protein Folding
This compound, and its disulfide form cystamine, have been shown to influence the cellular machinery responsible for protein quality control, particularly through their impact on heat shock proteins (HSPs). HSPs act as molecular chaperones, crucial for assisting in the proper folding of newly synthesized proteins, refolding misfolded proteins, and facilitating the degradation of terminally misfolded or aggregated proteins. nih.govengormix.combrill.com
Research indicates that cystamine can increase the transcription of heat shock proteins, such as DNAJ-type heat shock proteins (Hsp40), which are known to aid in promoting proper protein folding and reducing proteolysis. huntingtonstudygroup.orgresearchgate.netnih.gov Increased levels of HSPs have been associated with reduced aggregation and toxicity of misfolded proteins in various neurodegenerative diseases. huntingtonstudygroup.orgnih.gov For instance, in mouse models of Huntington's disease (HD), cystamine has been observed to upregulate several heat shock proteins, potentially helping to normalize protein folding, which is often impaired by the presence of mutant huntingtin protein aggregates. nih.govhuntingtonstudygroup.org
The mechanism by which cystamine increases HSP levels may involve increasing the steady-state levels of HSJ1b mRNA, which is thought to stimulate the secretory pathway. nih.gov While the precise details are still being elucidated, the ability of this compound and cystamine to modulate HSP levels highlights their potential in supporting cellular proteostasis, the process by which cells maintain the stability and function of their proteins. oncotarget.comfrontiersin.org
Modulation of Mitochondrial Function
Studies have shown that this compound can improve mitochondrial dysfunction and reduce oxidative stress, which are considered important factors in neurodegeneration. huntingtonstudygroup.org In models of nephropathic cystinosis, a disease characterized by lysosomal cystine accumulation, this compound treatment was able to restore mitochondrial cAMP levels and correct other observed mitochondrial abnormalities. uniba.it The mechanism for these effects is not fully understood but may be partly related to this compound's antioxidant properties, as it can reduce cystine disulfide links. uniba.it
This compound has been observed to increase mitochondrial respiration rates and ATP levels in certain cell lines. nih.gov For example, depletion of this compound dioxygenase (ADO), an enzyme involved in this compound metabolism, led to increased basal and maximum mitochondrial respiration rates and elevated ATP levels, effects that could be recapitulated by exposure to this compound. nih.gov This suggests that this compound can influence mitochondrial activity and energy production.
Furthermore, this compound bitartrate (B1229483) has been shown to alleviate oxidative stress in primary mitochondrial respiratory chain diseases, leading to improved cellular viability. researchgate.netnih.gov It has also been reported to induce mitochondrial respiration and thermogenesis in brown adipocytes. researchgate.net While this compound's impact on total glutathione levels in mitochondrial disease models has shown variability across studies, its ability to modulate mitochondrial membrane potential and reduce oxidative stress suggests a protective role for mitochondria. nih.gov
Data from studies investigating this compound's impact on mitochondrial function in different models:
| Model | Observed Mitochondrial Effect | Reference |
| Mouse model of Huntington's disease | Improvement in mitochondrial dysfunction, reduced oxidative stress | huntingtonstudygroup.org |
| Nephropathic cystinosis cell models | Restoration of mitochondrial cAMP levels, correction of mitochondrial abnormalities | uniba.it |
| ADO-depleted cell lines | Increased basal and maximum mitochondrial respiration rates, elevated ATP levels | nih.gov |
| Primary mitochondrial respiratory chain disease models | Alleviation of oxidative stress, improved cellular viability, improved mitochondrial membrane potential | researchgate.netnih.gov |
| Brown adipocytes | Induction of mitochondrial respiration and thermogenesis | researchgate.net |
| 3-nitropropionic acid model of HD in rats | Improved mitochondrial function (restoration of citrate (B86180) synthase activity) | internationalscholarsjournals.comresearchgate.net |
Cellular Homeostasis and Signaling Pathways
This compound influences various signaling pathways and contributes to the maintenance of cellular homeostasis. Cellular homeostasis refers to the ability of a cell to maintain a stable internal environment despite external changes, involving complex regulatory mechanisms and signaling networks. mdpi.comatsjournals.org
This compound and cystamine are known to influence the oxidative state of cells, which in turn regulates several signaling pathways crucial for cellular homeostasis. mdpi.comnanovetores.com.brfrontiersin.org Their ability to act as exogenous supplements for L-cysteine transport facilitates glutathione synthesis, a key intracellular antioxidant. mdpi.comhuntingtonstudygroup.org The cellular redox state, influenced by compounds like this compound, plays a significant role in regulating pathways involved in cell death, proliferation, and the expression of redox-sensitive genes. mdpi.comnanovetores.com.br
One significant signaling pathway modulated by this compound is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress and inflammation by regulating the expression of antioxidant enzymes. frontiersin.orgmdpi.commdpi.com this compound has been shown to activate the Nrf2 pathway in various cell types, including astrocytes, leading to the upregulation of antioxidant defenses. frontiersin.orgmdpi.commdpi.comresearchgate.net
This compound also interacts with the autophagy pathway, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, essential for maintaining cellular homeostasis. oncotarget.commdpi.comatsjournals.orguzh.ch this compound has been shown to induce autophagy and restore autophagic flux, particularly in conditions where it is impaired, such as in cystic fibrosis. oncotarget.comfrontiersin.orgmdpi.com This effect is partly attributed to this compound's ability to inhibit transglutaminase 2 (TG2), an enzyme that can interfere with autophagy by cross-linking key autophagy proteins. mdpi.comoncotarget.comfrontiersin.orgfrontiersin.org By inhibiting TG2, this compound can help re-establish autophagic activity and promote the clearance of aggregated proteins and damaged organelles, thus contributing to cellular homeostasis. oncotarget.comfrontiersin.orgfrontiersin.org
Furthermore, this compound has been reported to influence other signaling molecules, such as brain-derived neurotrophic factor (BDNF), a neurotrophic factor important for neuronal survival and function. researchgate.nethuntingtonstudygroup.orgcystinosis.orgresearchgate.net Increased BDNF levels following this compound administration may be linked to its effects on heat shock proteins, specifically the increased expression of HSJ1, which is thought to stimulate BDNF release. cystinosis.orgresearchgate.net
The multifaceted interactions of this compound with these various signaling pathways underscore its broad impact on cellular function and its potential to restore or maintain cellular homeostasis in the face of different stressors and disease conditions.
Pharmacological and Therapeutic Research Applications
Research in Lysosomal Storage Disorders: Cystinosis
Cystinosis is a lysosomal storage disease resulting from mutations in the CTNS gene, which codes for the lysosomal cystine transporter, cystinosin. researchgate.netwikipedia.org This genetic defect leads to the accumulation of the amino acid cystine within the lysosomes of cells throughout the body, forming crystals that can cause damage to various organs, particularly the kidneys and eyes. wikipedia.orgclevelandclinic.org Cysteamine is the primary therapeutic agent used to lower cystine levels in cells and is a cornerstone of management for individuals with cystinosis. clevelandclinic.org
The therapeutic effect of this compound in cystinosis lies in its ability to reduce the accumulation of cystine within lysosomes. This compound enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. nih.govresearchgate.net This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine and this compound. nih.govresearchgate.net These smaller molecules are then able to exit the lysosome via specific transporters, bypassing the defective cystinosin transporter. researchgate.netnih.gov The cysteine can be transported out by a cysteine transporter, while the cysteine-cysteamine mixed disulfide is removed by the PQLC2 transporter. researchgate.netnih.gov This process effectively depletes the lysosome of excess cystine, preventing the formation of damaging crystals. nih.gov
Long-term studies have demonstrated the significant benefits of this compound therapy in improving both renal and extra-renal outcomes for individuals with cystinosis. Early initiation and consistent adherence to treatment are crucial for maximizing these benefits. nih.govd-nb.info
Extra-renal Outcomes: The benefits of this compound extend beyond the kidneys, with long-term therapy associated with a reduced incidence and severity of various extra-renal complications. nih.govnih.gov These include:
Growth: Improved linear growth in children with cystinosis. nih.gov
Endocrine Disorders: A lower incidence of hypothyroidism and diabetes. nih.gov
Neuromuscular Disorders: Reduced rates of neuromuscular complications. nih.gov
Survival: Increased life expectancy. nih.govd-nb.info
| Outcome | Effect of this compound Therapy | Key Research Findings |
|---|---|---|
| Renal Function | Delays progression to End-Stage Renal Disease (ESRD) | Early initiation of therapy is associated with preserved renal function and delayed ESRD onset. nih.govd-nb.info |
| Growth | Improves linear growth | Patients who start treatment early show improved height compared to those with delayed or no treatment. nih.gov |
| Hypothyroidism | Reduces incidence | Lower rates of hypothyroidism are observed in patients with early and consistent treatment. nih.gov |
| Diabetes | Reduces incidence | Long-term therapy is associated with a decreased risk of developing diabetes. nih.gov |
| Neuromuscular Disorders | Reduces incidence | Early and adequate treatment lowers the risk of neuromuscular complications. nih.gov |
Oral this compound therapy does not effectively reach the cornea, leading to the accumulation of cystine crystals in the eyes, which can cause significant discomfort, photophobia, and corneal erosions. nih.govnih.gov Research has therefore focused on the topical application of this compound eye drops to dissolve these crystals. nih.gov
Clinical trials have demonstrated that this compound eye drops are effective in dissolving corneal cystine crystals. nih.govcystinosis.org A randomized, double-masked clinical trial comparing this compound and its disulfide form, cystamine (B1669676), found that this compound was significantly more effective in reducing corneal crystal scores. nih.gov The lack of efficacy of cystamine suggests that some corneal cystine crystals may be located extracellularly, as cystamine would require intracellular reduction to the active free thiol form. nih.gov Newer, more viscous formulations of this compound eye drops have been developed to increase contact time with the cornea and potentially reduce the frequency of administration. researchgate.net
Despite the proven benefits of this compound, patient adherence to the treatment regimen can be a significant challenge, particularly for adolescents and adults. nih.govresearchgate.net The frequent dosing schedule of immediate-release formulations and the unpleasant taste and smell of the medication are contributing factors to non-adherence. nih.gov
To address these challenges, research has focused on developing new formulations of this compound. The development of a delayed-release formulation of this compound bitartrate (B1229483) was a significant advancement, aiming to improve adherence by reducing the dosing frequency. d-nb.info A prospective cohort study in Saudi Arabia highlighted that suboptimal adherence to this compound therapy remains a concern, with a high frequency of administration and treatment-related side effects being possible reasons. nih.govresearchgate.net Ongoing research continues to explore ways to improve the palatability and dosing schedule of this compound to enhance patient compliance and, consequently, long-term outcomes.
Research in Pigmentary Disorders
This compound has also been investigated for its depigmenting properties and its potential use in treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. dermnetnz.orgthedermdigest.com Topical formulations of this compound have been developed for this purpose. dermnetnz.org
The skin-lightening effects of this compound are attributed to several mechanisms that interfere with the production of melanin (B1238610), the pigment responsible for skin color. dermnetnz.org These mechanisms include:
Inhibition of Key Enzymes: this compound inhibits the activity of tyrosinase and peroxidase, two crucial enzymes in the melanin synthesis pathway. dermnetnz.orgjddonline.com
Dopaquinone Scavenging: It removes dopaquinone, an intermediate molecule in melanin production, from the pathway. dermnetnz.org
Ion Chelation: this compound chelates iron and copper ions, which are cofactors for enzymes involved in melanogenesis. dermnetnz.orgjddonline.com
Antioxidant Activity: It increases the intracellular levels of glutathione (B108866), a potent antioxidant that can also inhibit melanin production. dermnetnz.orgjddonline.com
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits tyrosinase and peroxidase, key enzymes in melanin synthesis. dermnetnz.orgjddonline.com |
| Dopaquinone Scavenging | Removes dopaquinone, an intermediate in the melanin production pathway. dermnetnz.org |
| Ion Chelation | Binds to iron and copper ions, preventing their participation in melanin formation. dermnetnz.orgjddonline.com |
| Increased Glutathione | Elevates intracellular levels of glutathione, which has an inhibitory effect on melanin synthesis. dermnetnz.orgjddonline.com |
Research in Neurodegenerative Diseases
This compound and its oxidized form, cystamine, have been identified as potential therapeutic agents for neurodegenerative diseases due to their neuroprotective properties nih.govresearchgate.netsemanticscholar.org. A key advantage of this compound is its ability to cross the blood-brain barrier, a crucial characteristic for drugs targeting the central nervous system nih.govbohrium.comhuntingtonstudygroup.org.
The neuroprotective effects of this compound are multifaceted. It mitigates oxidative stress and inflammation, which are central to the pathogenesis of many neurodegenerative disorders nih.govbohrium.com. This compound achieves this in part by increasing the levels of cysteine, which leads to a subsequent increase in the antioxidant glutathione (GSH) huntingtonstudygroup.orgnih.govresearchgate.net.
Furthermore, this compound upregulates key neuroprotective pathways, including those involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling nih.govbohrium.comresearchgate.net. BDNF is critical for neuronal survival and growth. Other proposed mechanisms of action include the inhibition of enzymes like transglutaminase and caspase-3, modulation of mitochondrial function, and increasing levels of heat shock proteins that help with proper protein folding researchgate.nethuntingtonstudygroup.orgresearchgate.net.
The therapeutic potential of this compound and cystamine has been demonstrated in several animal models of Huntington's disease (HD) nih.gov. In the R6/2 transgenic mouse model of HD, treatment with cystamine was shown to significantly extend survival by 16-20%, improve motor performance, delay weight loss, and reduce the formation of mutant huntingtin protein aggregates jneurosci.orgjneurosci.org. Treatment also reduced the activity of the enzyme transglutaminase, which is believed to play a role in the disease jneurosci.orgjneurosci.org.
Beneficial effects have also been observed in the YAC128 mouse model, where this compound treatment ameliorated the striatal phenotype by reducing atrophy and cell loss nih.gov. While these preclinical studies are promising, a human trial with this compound in HD patients found the drug to be safe and well-tolerated, but a significant efficacy on the complete cohort was not demonstrated after 18 months of treatment nih.gov.
Table 3: Effects of this compound/Cystamine in Huntington's Disease Mouse Models
| HD Mouse Model | Key Findings | Citation |
|---|---|---|
| R6/2 | Extended survival (16-20%), improved motor performance, delayed weight loss, attenuated mutant htt aggregates. | jneurosci.orgjneurosci.org |
| YAC128 | Ameliorated striatal atrophy and cell loss. | nih.gov |
Research in Parkinson's Disease Models
This compound and its oxidized form, cystamine, have demonstrated significant neuroprotective and neurorestorative effects in various animal models of Parkinson's disease (PD). lu.senih.govsynucure.com Research indicates that these compounds can not only prevent the progression of the neurodegenerative process but may also reverse motor impairments. lu.senih.gov
In a murine model of Parkinson's disease using the neurotoxin 6-hydroxydopamine, cystamine treatment was able to reverse motor deficits three weeks after the lesion was created. lu.senih.gov Furthermore, studies have shown that five weeks post-lesion, cystamine exhibited neurorestorative properties, evidenced by the number of nigral dopaminergic neurons. lu.senih.gov The restorative effect was comparable to that of this compound and rasagiline, a drug used in early-stage Parkinson's disease. nih.gov All three compounds were observed to induce neurite arborization of the remaining dopaminergic cells. nih.gov The potential of this compound and cystamine to halt or even reverse ongoing neurodegeneration in PD models suggests they may act as disease-modifying agents. synucure.com
| Model | Compound | Key Findings | Reference |
|---|---|---|---|
| 6-hydroxydopamine murine model | Cystamine/Cysteamine | Prevented neurodegeneration and reversed motor impairments. | lu.senih.gov |
| 6-hydroxydopamine murine model | Cystamine/Cysteamine | Demonstrated neurorestorative properties, comparable to rasagiline. | nih.gov |
| Various animal models | This compound | Showed robust neuroprotective and neurorestorative effects. | synucure.com |
Modulation of Neurotrophic Factors (e.g., BDNF)
A significant mechanism underlying the neuroprotective effects of this compound is its ability to modulate neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). nih.govscience20.comhdbuzz.netsciencedaily.com BDNF is critical for neuronal survival, growth, and plasticity. In models of Huntington's disease (HD), a condition where BDNF levels are known to be depleted, this compound treatment has been shown to increase BDNF levels in the brain and blood. nih.govscience20.comsciencedaily.com
Research demonstrates that cystamine stimulates the secretion of BDNF, which is linked to its neuroprotective effect. nih.govsciencedaily.com This process involves increasing the levels of the heat shock protein HSJ1b, which in turn stimulates the formation of clathrin-coated vesicles containing BDNF for secretion. nih.gov By elevating the levels of this crucial neurotrophic factor, this compound helps protect brain cells and supports the growth of new ones. science20.com This ability to increase endogenous BDNF is particularly noteworthy as neurotrophic factors like BDNF cannot typically cross the blood-brain barrier, making direct supplementation challenging. huntingtonstudygroup.org The elevation of BDNF has been observed in mouse and primate models of HD. nih.gov
Impact on Polyglutamine Aggregation
This compound's therapeutic potential has also been investigated in the context of polyglutamine (polyQ) diseases, such as Huntington's disease. A key pathological feature of these disorders is the aggregation of proteins containing an expanded polyglutamine tract. Early research into cystamine's mechanism of action focused on its ability to inhibit transglutaminase enzymes. nih.gov
Transglutaminases are involved in the cross-linking of proteins, a process thought to contribute to the formation and stabilization of mutant huntingtin protein aggregates. nih.gov Cystamine is believed to inhibit transglutaminase activity, thereby reducing the aggregation of these toxic proteins. nih.govnih.gov While the inhibition of transglutaminase was an initial focus, subsequent research suggests that the neuroprotective effects of cystamine in HD models are likely pleiotropic, also involving antioxidant activities and the modulation of BDNF as previously described. nih.gov
Research in Metabolic and Hepatic Conditions
Studies on Nonalcoholic Fatty Liver Disease (NAFLD)
This compound has been evaluated for its efficacy in treating nonalcoholic fatty liver disease (NAFLD), a common cause of liver disease in children. nih.gov Clinical studies have shown that enteric-coated this compound bitartrate can lead to significant reductions in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in pediatric patients with NAFLD. nih.govnih.gov
| Study Duration | Parameter | Baseline (Mean) | End of Treatment (Mean) | P-value | Reference |
|---|---|---|---|---|---|
| 24 Weeks | ALT (IU/L) | 120.2 | 55 | P = 0.002 | nih.gov |
| AST (IU/L) | 60 | 36 | P = 0.007 | ||
| 52 Weeks | ALT Reduction (U/L) | This compound Group: -53 | P = 0.02 | escholarship.org | |
| AST Reduction (U/L) | This compound Group: -31 | P = 0.008 |
Impact on Liver Lipid Levels and Gene Expression
In animal models, this compound has been shown to positively impact hepatic lipid levels and the expression of related genes. nih.govnih.gov In a study using low-density lipoprotein receptor-deficient mice, this compound treatment led to a reduction in total hepatic cholesterol and triacylglycerol levels. nih.gov
The compound also influenced the expression of genes involved in cholesterol metabolism and inflammation. This compound treatment reduced the expression of CYP27 and ACAT2 (acetyl-coenzyme A acetyltransferase). nih.gov Furthermore, it decreased the expression of several hepatic proinflammatory markers, including cluster of differentiation 68 (CD68), tumor necrosis factor-alpha (TNF-α), interleukin-18 (IL-18), and chemokines (CCL5, CCL2). nih.gov These findings suggest that this compound has anti-inflammatory effects in the liver and can modulate pathways involved in lipid metabolism. nih.gov
Protection against Acetaminophen-Mediated Liver Damage
Research has explored the protective role of this compound against liver damage induced by acetaminophen overdose. nih.govnih.gov One of the primary mechanisms of acetaminophen hepatotoxicity is the formation of a toxic metabolite by the cytochrome P-450 enzyme system. nih.govnih.gov Studies have demonstrated that this compound can alter the formation of this toxic metabolite. nih.gov
In vitro experiments with isolated hamster hepatocytes showed that this compound competitively inhibits the cytochrome P-450 enzyme system. nih.gov In vivo studies confirmed that this compound moderately inhibits the formation of acetaminophen mercapturate, a downstream product of the toxic metabolite. nih.gov While this inhibition of the toxic metabolite's formation is a contributing factor, it may not be sufficient on its own to explain the full extent of this compound's antidotal protection. nih.gov In mouse models, administration of this compound significantly reduced the elevation of serum ALT activity following a toxic dose of acetaminophen, preserving normal liver histology. nih.gov
Research in Cardiovascular Health and Atherosclerosis
This compound has been a subject of investigation in cardiovascular research, particularly concerning its potential role in mitigating atherosclerosis. Studies have explored its mechanism of action, focusing on its ability to accumulate in lysosomes, the acidic recycling organelles within cells biorxiv.orgnih.govnih.gov. Research suggests that the oxidation of low-density lipoprotein (LDL) within the lysosomes of macrophages is a critical event in the development of atherosclerosis, and this compound's antioxidant properties within this specific cellular compartment are central to its effects biorxiv.orgnih.govnih.govresearchgate.net.
Inhibition of Low-Density Lipoprotein Oxidation
The oxidation of low-density lipoprotein (LDL) is a key initiating event in the formation of atherosclerotic plaques. Research has shown that this process can occur within the lysosomes of macrophages, a type of immune cell nih.govresearchgate.net. This compound has demonstrated a capacity to inhibit this process directly at the site of oxidation.
Due to its chemical properties, this compound concentrates within lysosomes, reaching high concentrations even when present at low levels outside the cell biorxiv.org. Inside these acidic organelles, it acts as a potent antioxidant. In laboratory settings, this compound has been shown to inhibit the oxidation of LDL by iron ions at a pH of 4.5, which mimics the lysosomal environment, significantly extending the time before oxidation begins biorxiv.org.
In studies using cultured human monocyte-derived macrophages, treatment with this compound inhibited the formation of ceroid, an advanced oxidation product of lipids and proteins that accumulates in atherosclerotic lesions biorxiv.orgnih.gov. This inhibition of lysosomal LDL oxidation is considered a primary mechanism by which this compound may exert its anti-atherosclerotic effects biorxiv.orgresearchgate.net.
Atherosclerosis Regression Studies
Beyond preventing the initial oxidation of LDL, research in animal models suggests that this compound may also promote the regression of existing atherosclerotic plaques. In studies involving LDL receptor-deficient mice, a common model for atherosclerosis research, the administration of this compound led to a notable reduction in the size of established lesions semanticscholar.org.
After inducing atherosclerosis by feeding the mice a high-fat diet, a switch to a standard diet and drinking water containing this compound resulted in a significant regression of plaques in the aorta researchgate.netsemanticscholar.org. The extent of this regression ranged from 32% to 56%, depending on the specific location of the lesion within the artery researchgate.netsemanticscholar.org. This therapeutic effect was observed without any corresponding changes in the plasma levels of total cholesterol, LDL cholesterol, high-density lipoprotein (HDL) cholesterol, or triacylglycerols, indicating that the mechanism is localized to the vessel wall rather than systemic lipid metabolism semanticscholar.org. These findings point to the potential of lysosome-targeted antioxidants as a novel strategy for reversing atherosclerosis researchgate.netsemanticscholar.org.
Markers of Lesion Stability
The stability of an atherosclerotic plaque is a critical determinant of its clinical risk; unstable plaques are prone to rupture, which can lead to heart attacks and strokes researchgate.net. Research indicates that this compound may not only reduce the size of plaques but also increase their stability semanticscholar.org.
In studies on atherosclerotic mice, this compound treatment led to favorable changes in the composition of the plaques. Specifically, it substantially decreased the presence of inflammatory cells and oxidized lipids while increasing components that confer stability.
| Marker of Lesion Stability | Effect of this compound Treatment in Mice Models | Percentage Change | Reference |
| Monocytes/Macrophages | Reduction in lesion area occupied by these inflammatory cells | 38% to 55% decrease | researchgate.net |
| Smooth Muscle Cells | Increase in lesion area occupied by these cells | 85% increase | researchgate.net |
| Oxidized Fat (Ceroid) | Reduction in accumulation within lesions | 73% decrease | researchgate.net |
| Acellular Necrotic Areas | Reduction in the unstable core of the plaque | 2.5-fold reduction |
These compositional changes—reducing inflammatory and necrotic components while increasing smooth muscle cell content—are indicative of a shift towards a more stable, less rupture-prone plaque phenotype researchgate.net.
Research in Immunomodulation and Antiviral Activity
This compound and its oxidized disulfide form, cystamine, have been shown to possess both immunomodulatory and anti-infective properties, including activity against various viruses.
Immunomodulatory Effects on T Cells and Cytokine Production
This compound has been observed to modulate the activity of the adaptive immune system, particularly T lymphocytes. In vitro experiments using human peripheral blood mononuclear cells (PBMCs) have shown that this compound can temper T cell responses to various stimuli.
The compound significantly reduces the activation and response of T helper 1 (Th1) and T cytotoxic 1 (Tc1) cells. This modulation is accompanied by a decrease in the production of key pro-inflammatory and signaling cytokines.
| Cytokine | Effect of this compound Treatment in vitro | Context | Reference |
| Interferon-gamma (IFN-γ) | Significant reduction in production | Response to PPD stimulation in PBMCs; SARS-CoV-2-specific response in blood from COVID-19 patients | |
| Interleukin-2 (IL-2) | Significant reduction in production | Response to PPD stimulation in PBMCs | |
| Tumor Necrosis Factor (TNF) | Reduction in production | Response to PPD stimulation in PBMCs |
By downregulating these potent immune mediators, this compound demonstrates an anti-inflammatory effect, which may be beneficial in conditions characterized by excessive inflammation.
Antiviral Activity against Specific Viruses (e.g., SARS-CoV-2, Influenza A, HIV-1)
Research has identified direct antiviral properties of this compound against several viruses, often linked to its ability to reduce disulfide bonds in viral proteins that are essential for infection.
SARS-CoV-2 : this compound has demonstrated broad in vitro antiviral activity against numerous variants of SARS-CoV-2, including Alpha, Beta, Gamma, Delta, and Omicron. The proposed mechanism involves the reduction of disulfide bonds in the viral spike protein, which is critical for the virus to bind to the ACE2 receptor and enter human cells. Studies have confirmed that this compound can decrease the cytopathic effects of the virus and reduce viral production in infected cell cultures.
Influenza A : In vitro studies have reported that this compound can inhibit the replication of the Influenza A virus, specifically the H1N1 strain. Furthermore, patent filings have described the potential use of this compound-related compounds as a therapeutic approach for treating or preventing influenza infections.
HIV-1 : this compound has been found to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1) in laboratory cultures of both T lymphocytes and macrophages. The compound appears to act at an early stage of the viral life cycle, prior to the integration of viral DNA into the host genome. It is hypothesized that this compound disrupts the structure of the HIV-1 envelope protein gp120 by reducing its disulfide bonds, thereby interfering with its ability to attach to the CD4 receptor on lymphocytes. The oxidized form, cystamine, has also been shown to suppress HIV-1 expression in chronically infected cells.
Studies on Cellular Apoptosis and Necrosis
This compound's role in cellular life and death processes has been a subject of investigation, with research exploring its cytotoxic and cytoprotective effects. The compound's influence on apoptosis (programmed cell death) and necrosis (cell death due to injury) is complex and appears to be dependent on concentration and cellular context.
One of the primary mechanisms underlying this compound-induced cytotoxicity is the generation of hydrogen peroxide (H₂O₂). Studies have shown that this compound produces H₂O₂ at levels that correlate with its toxicity. In one study, this compound-derived peroxide was responsible for a significant portion of its toxic effects. nih.gov The remaining toxicity is thought to involve the inhibition of glutathione peroxidase, an important antioxidant enzyme. nih.gov By inhibiting this enzyme, this compound may sensitize cells to the damaging effects of even low levels of peroxide. nih.gov
Research has also demonstrated that this compound can induce both apoptosis and necrosis. In a study using peripheral blood mononuclear cells, a high concentration of this compound was found to induce late apoptosis and necrosis. researchgate.net The mode of cell death induced by certain agents can be dose- and time-dependent, with lower concentrations potentially arresting cell growth and triggering apoptosis, while higher concentrations over longer periods can lead to necrosis. nih.gov This suggests that the concentration of this compound is a critical factor in determining the cellular response, shifting the balance between programmed cell death and uncontrolled necrotic cell death. The interplay between these pathways is crucial in understanding the full spectrum of this compound's biological activities.
| Cell Process | Effect of this compound | Mechanism |
| Cytotoxicity | Induces cell death | Generation of hydrogen peroxide (H₂O₂), Inhibition of glutathione peroxidase nih.gov |
| Apoptosis | Can induce late apoptosis | Dose-dependent effects on cellular pathways researchgate.net |
| Necrosis | Can induce necrosis at higher concentrations | Dose- and time-dependent cellular damage researchgate.netnih.gov |
Research in Other Conditions
Modulation of Skeletal Muscle Function
This compound has been investigated for its potential to modulate skeletal muscle function, primarily in the context of animal nutrition and physiology. Research in this area has focused on its effects on protein metabolism and muscle fiber characteristics.
Studies in finishing pigs have shown that dietary supplementation with this compound can improve growth performance by influencing protein synthesis and degradation pathways in skeletal muscle. plos.orgnih.gov this compound supplementation has been observed to increase plasma concentrations of insulin-like growth factor 1 (IGF-1), which plays a crucial role in muscle growth. plos.orgnih.gov The proposed mechanism involves the alteration of the mTOR and Akt/FOXO signaling pathways, which are central regulators of muscle protein synthesis and degradation. plos.orgnih.gov Specifically, this compound has been shown to increase protein deposition by decreasing the rate of protein breakdown, without significantly changing the rate of protein synthesis. plos.orgkku.ac.th
Furthermore, research indicates that this compound can affect the characteristics of muscle fibers. Supplementation with coated this compound hydrochloride in finishing pigs has been found to increase muscle fiber density and alter the expression of different myosin heavy chain (MyHC) isoforms, which determine the contractile properties of muscle fibers. nih.gov These changes in muscle composition can contribute to improved meat quality and nutritive value. nih.gov
| Parameter | Effect of this compound Supplementation |
| Growth Performance | Increased average daily gain, Improved feed conversion ratio plos.orgnih.gov |
| Plasma Hormones | Increased IGF-1, Decreased somatostatin plos.orgnih.gov |
| Muscle Protein Metabolism | Decreased protein degradation rate, Increased protein deposition plos.orgkku.ac.th |
| Muscle Fiber | Increased fiber density, Altered myosin heavy chain expression nih.gov |
Studies in Chronic Kidney Disease and Fibrosis
This compound has demonstrated potential therapeutic applications in the context of chronic kidney disease (CKD) and fibrosis. Research has highlighted its anti-fibrotic properties, which are attributed to its ability to modulate oxidative stress and myofibroblast activity.
In animal models of CKD, this compound has been shown to significantly decrease the severity of renal fibrosis. plos.org One of the key mechanisms behind this effect is the reduction of oxidative stress within the kidney tissue. This compound acts as an antioxidant, and studies have shown that it can decrease the levels of oxidized proteins in the kidneys. plos.org Furthermore, treatment with this compound has been found to reduce the generation of reactive oxygen species in cultured macrophages, which are key contributors to inflammation and fibrosis in the kidney.
This compound also appears to directly target myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix that leads to fibrosis. Research has shown that this compound can reduce the proliferation of myofibroblasts and decrease the expression of extracellular matrix proteins. plos.org These anti-fibrotic actions of this compound appear to be independent of the TGF-β signaling pathway, a major driver of fibrosis. These findings suggest that this compound's ability to reduce oxidative stress and attenuate the myofibroblast response to kidney injury contributes to its potential as an anti-fibrotic agent.
Potential for Sickle Cell Anemia Research
Research into the therapeutic potential of this compound and its oxidized form, cystamine, for sickle cell anemia has shown some promising initial findings. The primary focus of this research has been on the ability of these compounds to inhibit the sickling of red blood cells, a hallmark of the disease.
An early study demonstrated that incubating sickle cells with cystamine led to a marked inhibition of sickling under low-oxygen conditions. nih.govpnas.orgnih.gov The proposed mechanism for this effect is multifactorial. Cystamine treatment was found to decrease the mean corpuscular hemoglobin concentration and significantly increase the oxygen affinity of the sickle cells. nih.govpnas.orgnih.gov An increased oxygen affinity means that the hemoglobin is less likely to release oxygen and form the rigid polymers that cause the red blood cells to deform into a sickle shape.
The formation of an intracellular S-ethylamine derivative was observed following incubation with cystamine, suggesting a direct chemical modification of intracellular components. nih.govpnas.orgnih.gov While the precise contribution of each of these factors to the anti-sickling effect is yet to be fully elucidated, these findings provide a basis for further investigation into this compound and related compounds as potential therapeutic agents for sickle cell anemia.
Research in Systemic Lupus Erythematosus (SLE)
The potential role of this compound and its related compounds in the context of Systemic Lupus Erythematosus (SLE) has been explored, with a particular focus on their immunomodulatory and anti-apoptotic effects. SLE is a complex autoimmune disease characterized by the production of autoantibodies and inflammation in various organs.
In a study using a lupus-prone mouse model, treatment with cystamine, the disulfide form of this compound, was shown to significantly suppress lupus-associated apoptosis in ventricular tissues. nih.gov This anti-apoptotic effect was attributed to the inhibition of both the extrinsic and intrinsic apoptosis signaling pathways. nih.gov Specifically, cystamine treatment led to the down-regulation of Fas, a death receptor involved in the extrinsic pathway, and a reduction in the levels of proteins involved in the intrinsic pathway, such as tBid, cytochrome c, and Apaf-1. nih.gov Furthermore, cystamine was found to enhance the Erk1/2 survival signaling pathway and increase the expression of the anti-apoptotic protein Bcl-2. nih.gov
These findings suggest that by modulating apoptotic pathways, cystamine may protect tissues from damage associated with the autoimmune response in SLE. This provides a rationale for further research into the therapeutic potential of this compound and its derivatives in managing the complications of SLE.
This compound in Aquaculture and Animal Nutrition Research
This compound is widely researched and utilized as a feed additive in aquaculture and animal nutrition to enhance growth performance and feed efficiency. une.edu.aunih.gov Its primary mechanism of action is the reduction of somatostatin, a hormone that inhibits the release of growth hormone. une.edu.aupublish.csiro.au By lowering somatostatin levels, this compound leads to an increase in circulating growth hormone, which in turn stimulates growth and protein deposition. nih.govpublish.csiro.au
In various livestock species, including pigs, sheep, and cattle, dietary supplementation with this compound has been shown to increase average daily gain and improve the feed conversion ratio. plos.orgnih.govpublish.csiro.au In aquaculture, the addition of this compound to fish feed has demonstrated similar growth-promoting effects in species such as gilthead sea bream, common carp, and red tilapia. researchgate.netnih.govgoogle.com Studies in gilthead sea bream have shown that this compound supplementation improves growth performance and modulates the GH/IGF-1 axis towards an anabolic state. researchgate.netnih.govcsic.es
The use of coated or micro-encapsulated forms of this compound has been developed to improve its stability and palatability in animal feed. google.comgoogle.com Research continues to optimize the inclusion levels of this compound in diets for different species and growth stages to maximize its beneficial effects on production efficiency. nih.govnih.gov
| Animal/Fish Species | Effect of this compound Supplementation |
| Pigs | Improved growth performance, increased lean percentage, improved feed efficiency plos.orgnih.gov |
| Sheep | Increased bodyweight gain, improved feed conversion ratio publish.csiro.au |
| Cattle | Increased bodyweight gain nih.gov |
| Gilthead Sea Bream | Improved growth performance, modulation of the GH/IGF-1 axis researchgate.netnih.govcsic.es |
| Lambs | Increased average daily gain, decreased feed-to-gain ratio nih.gov |
Research Methodologies and Analytical Approaches
In Vitro Research Models
In vitro models provide a fundamental platform for dissecting the molecular and cellular effects of cysteamine in a controlled environment. These models are instrumental in understanding its direct interactions with cellular components and pathways.
Cellular models are pivotal in simulating disease states and assessing the therapeutic effects of this compound on a cellular level.
Huntington's Disease (HD): In vitro studies using primary neurons and induced pluripotent stem cell (iPSC) models of HD have demonstrated the neuroprotective properties of this compound against the toxicity of mutant huntingtin (mHtt) frontiersin.orgnih.gov. This compound has been shown to rescue mitochondrial changes induced by mHtt and exhibit a potent neuroprotective effect at nanomolar concentrations frontiersin.orgnih.gov. Interestingly, its protective mechanism appears to be independent of cysteine metabolism and the secretion of brain-derived neurotrophic factor (BDNF) frontiersin.org.
Atherosclerosis: The role of this compound in atherosclerosis has been investigated using human monocyte-derived macrophages (HMDMs). In these models, this compound, which accumulates in lysosomes, has been shown to inhibit the lysosomal oxidation of low-density lipoprotein (LDL) nih.govucl.ac.uk. This is a critical finding, as the oxidation of LDL within macrophages is a key event in the formation of atherosclerotic plaques nih.govucl.ac.uk.
Parkinson's Disease (PD): The neuroprotective effects of this compound have also been explored in cellular models of Parkinson's disease. In 6-hydroxydopamine (6-OHDA)-treated neurons derived from iPSCs of a PD patient with a SNCA gene triplication, this compound treatment resulted in more intact and healthy neurites nih.gov. Furthermore, in the absence of the neurotoxin, this compound showed a trend towards lowering total α-synuclein levels, a protein central to PD pathology nih.gov.
Neuroblastoma: The potential of this compound in cancer research has been explored using 3D in vitro models of neuroblastoma, such as multicellular tumor spheroids nih.govpharmaexcipients.com. These models help in understanding tumor cell behavior, their interaction with the microenvironment, and their response to therapeutic agents like this compound nih.govpharmaexcipients.com.
Table 1: Summary of In Vitro Cellular Models for this compound Research
| Disease Model | Cell Type | Key Findings with this compound |
|---|---|---|
| Huntington's Disease | Primary neurons, iPSCs | Neuroprotection against mutant Htt, rescue of mitochondrial dysfunction frontiersin.orgnih.gov. |
| Atherosclerosis | Human monocyte-derived macrophages | Inhibition of lysosomal LDL oxidation nih.govucl.ac.uk. |
| Parkinson's Disease | iPSC-derived neurons | Protection of neurites, potential reduction of α-synuclein levels nih.gov. |
| Neuroblastoma | Multicellular tumor spheroids | Platform for studying tumor response to this compound nih.govpharmaexcipients.com. |
A specific this compound assay has been developed to evaluate the reactivity of electrophilic compounds. This assay utilizes this compound as a molecular probe and employs electrochemical, photometrical, and mass spectrometric analyses to monitor its reactions with electrophiles. This technique is valuable for studying the reaction kinetics of electrophiles with the thiol (SH) and amino (NH₂) groups of this compound, providing insights into the potential bioactivity of various electrophilic compounds jneurosci.org.
This compound's impact on fibrosis is significantly studied through its effects on myofibroblasts, the primary cells responsible for extracellular matrix deposition in fibrotic tissues.
Renal Fibrosis: In vitro models of kidney disease have shown that this compound can attenuate myofibroblast differentiation and proliferation nih.gov. This effect is crucial in the context of chronic kidney disease, where progressive fibrosis leads to organ failure nih.gov.
Liver Fibrosis: The anti-fibrotic effects of cystamine (B1669676), the oxidized form of this compound, have been demonstrated in models of liver fibrosis. It has been shown to ameliorate carbon tetrachloride (CCl₄)-induced liver fibrosis by inhibiting the activation of hepatic stellate cells, which are the precursors to myofibroblasts in the liver nih.gov.
Cardiac Fibrosis: Multicellular 3D models are being utilized to study cardiac fibrosis. These models, which can include cardiomyocytes and cardiac fibroblasts, allow for the investigation of the complex cell-cell interactions that drive fibrotic remodeling in the heart and provide a platform to test the anti-fibrotic potential of compounds like this compound mdpi.com.
In Vivo Animal Models
In vivo animal models are indispensable for understanding the systemic effects of this compound and its therapeutic efficacy in a whole-organism context. These models allow for the assessment of pharmacokinetics, safety, and long-term outcomes of this compound treatment.
Huntington's Disease (HD) Mice: Several transgenic mouse models of HD, including the R6/2, R6/1, and YAC128 models, have been instrumental in demonstrating the in vivo efficacy of this compound and its disulfide, cystamine nih.govjneurosci.orgresearchgate.net. In these models, treatment with cystamine has been shown to extend survival, improve motor performance, and reduce neuropathological markers jneurosci.orgnih.gov. This compound treatment in the YAC128 mouse model ameliorated striatal atrophy and cell loss nih.gov. The proposed mechanisms of action in these models include the inhibition of transglutaminase activity and an increase in brain levels of L-cysteine, a potent antioxidant jneurosci.orgnih.gov.
LDL Receptor-Deficient Mice: To study atherosclerosis, LDL receptor-deficient (LDLR⁻/⁻) mice fed a high-fat diet are commonly used. In this model, this compound has been shown to significantly reduce the development of atherosclerotic plaques nih.govucl.ac.uknih.gov. Furthermore, in a regression study, this compound was found to cause the regression of existing atherosclerotic lesions, highlighting its potential not only to prevent but also to treat atherosclerosis nih.govresearchgate.net.
Table 2: Key Findings in Disease-Specific Animal Models Treated with this compound/Cystamine
| Animal Model | Disease | Key Outcomes |
|---|---|---|
| R6/2, R6/1, YAC128 Mice | Huntington's Disease | Extended survival, improved motor function, reduced neuropathology nih.govjneurosci.orgresearchgate.netnih.gov. |
| LDL Receptor-Deficient Mice | Atherosclerosis | Reduced plaque formation, regression of existing lesions nih.govucl.ac.uknih.govresearchgate.net. |
Brain: In animal models of neurodegenerative diseases, a key outcome assessed is the neuroprotective effect of this compound. In HD mouse models, this includes the preservation of striatal neurons and the reduction of brain atrophy nih.govresearchgate.net. In Parkinson's disease models, this compound has demonstrated the ability to rescue dopaminergic neurons and show neurorestorative properties nih.gov. Studies have also shown that cystamine and this compound can cross the blood-brain barrier and increase brain levels of BDNF frontiersin.orghuntingtonstudygroup.orgnih.gov.
Kidney: In a mouse model of nephropathic cystinosis, this compound treatment was effective in reverting the lysosomal phenotype and preventing the development of renal lesions oup.combohrium.com. In a model of unilateral ureteral obstruction, a model for renal fibrosis, this compound treatment significantly decreased fibrosis severity and reduced levels of oxidized proteins in the kidney nih.gov. Furthermore, in a model of renal ischemia-reperfusion injury, this compound therapy initiated after the injury still resulted in a significant decrease in renal fibrosis nih.gov.
Liver: The therapeutic potential of cystamine in liver fibrosis has been evaluated in a rat model of CCl₄-induced liver fibrosis. Treatment with cystamine was found to ameliorate liver fibrosis and protect hepatic function, with a significant reduction in liver hydroxyproline content, a marker of collagen deposition nih.gov.
Cardiovascular System: In LDL receptor-deficient mice, the primary organ-specific outcome is the reduction of atherosclerotic lesions in the aorta. This compound treatment has been shown to significantly decrease the size of these lesions in the aortic root, aortic arch, and the thoracic plus abdominal aorta nih.govnih.govresearchgate.net.
Clinical Research Methodologies
Clinical research into the efficacy of this compound, particularly in the context of hyperpigmentation disorders like melasma, has employed a range of rigorous methodologies to build a comprehensive evidence base. These approaches are designed to assess treatment effects, compare them against placebos or other active treatments, and synthesize findings across multiple studies.
Randomized Controlled Trials
Randomized controlled trials (RCTs) represent a cornerstone in evaluating the therapeutic efficacy of this compound. In these studies, participants are randomly assigned to receive either the this compound treatment or a control, which could be a placebo or another established therapy. This design minimizes selection bias and allows for a direct comparison of outcomes.
A notable example is a double-blind, randomized, placebo-controlled trial involving 50 patients with epidermal melasma. nih.gov Participants applied either a 5% this compound cream or a placebo cream once daily for four months. nih.gov Efficacy was the primary focus, assessed through various measurement tools at baseline and at two and four-month intervals. nih.gov Another similar study with 40 patients also utilized a double-blind, placebo-controlled design over a four-month period to evaluate a 5% this compound cream. nih.gov
Further research expanded on this by conducting a double-blinded, randomized clinical trial with 40 patients to assess a this compound-isobionicamide complex for post-inflammatory hyperpigmentation (PIH) over 16 weeks. researchgate.net The methodology in these trials consistently involves a control group, blinding of both participants and investigators, and a defined treatment period with pre-specified follow-up points to track changes in the condition being studied. researchgate.netoup.com
Table 1: Overview of Selected Randomized Controlled Trials on this compound
| Study Focus | Number of Participants | Trial Design | Control Group | Duration | Key Findings |
|---|---|---|---|---|---|
| Epidermal Melasma | 50 | Double-blind, Randomized | Placebo | 4 months | This compound cream showed significant efficacy compared to placebo in reducing hyperpigmentation. nih.gov |
| Epidermal Melasma | 40 | Double-blind, Randomized | Placebo | 4 months | This compound demonstrated significant efficacy in decreasing melanin (B1238610) content versus placebo. nih.gov |
| Post-Inflammatory Hyperpigmentation (PIH) | 40 | Double-blind, Randomized | Placebo-vehicle | 16 weeks | The this compound-isobionicamide complex showed marked improvement in dermatological assessments compared to the control. researchgate.net |
Systematic Reviews and Meta-Analyses
A meta-analysis incorporating seven RCTs concluded that 5% this compound was more effective than a placebo in reducing the Melasma Area and Severity Index (MASI) score. researchgate.netnih.gov However, its depigmenting effect was found to be comparable to other treatments such as 4% hydroquinone, tranexamic acid mesotherapy, and modified Kligman's formula. researchgate.netnih.govmdpi.comnih.govresearchgate.net Another meta-analysis including six studies and 120 patients with melasma also demonstrated that 5% this compound is an effective treatment. nih.gov
These reviews typically follow the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines and use statistical software to pool data, often calculating standardized mean differences (SMD) or mean differences (MD) to compare outcomes across different studies. researchgate.netmdpi.comnih.gov The risk of bias in the included trials is also commonly assessed using tools like the Cochrane Risk of Bias Tool. nih.gov Meta-regression analyses have also been employed to explore factors that might influence treatment efficacy, revealing, for instance, that the effectiveness of this compound may decrease as the duration of melasma increases. researchgate.netnih.govresearchgate.net
Table 2: Summary of Meta-Analysis Findings for this compound in Melasma Treatment
| Comparison | Number of Included Studies | Outcome Measure | Pooled Effect Size | Statistical Significance |
|---|---|---|---|---|
| This compound 5% vs. Placebo | 7 | MASI Reduction (SMD) | -0.84 | p < 0.00001 |
| This compound 5% vs. Hydroquinone 4% | 7 | MASI Reduction (SMD) | 0.16 | Not Significant (p = 0.42) |
| This compound vs. Other Treatments | 6 | mMASI Reduction (MD) | 0.653 | Not Significant (p = 0.277) |
| This compound vs. Placebo | 2 | MASI Reduction (MD) | -4.291 | Significant (p = 0.002) |
Data sourced from multiple meta-analyses. researchgate.netnih.govmdpi.comnih.gov
Outcome Measures and Assessment Tools (e.g., MASI, mMASI)
The evaluation of this compound's efficacy in clinical trials relies on a variety of standardized and objective outcome measures and assessment tools.
Melasma Area and Severity Index (MASI) and modified MASI (mMASI): This is the most commonly used primary outcome measure in melasma trials. researchgate.netoup.commdpi.com The MASI score is a composite index that evaluates the severity of melasma based on its area of involvement, darkness, and homogeneity. The mMASI is a modification of this scale. A reduction in the MASI or mMASI score over the treatment period indicates an improvement in the condition. oup.comjpad.com.pk
Skin Colorimetry (Mexameter® and Dermacatch®): These devices provide an objective, quantitative measurement of skin color. The Mexameter® measures the melanin and erythema indices of the skin. nih.govresearchgate.net Clinical trials have used it to calculate the difference in melanin content between the hyperpigmented lesion and the surrounding normal skin, with a greater reduction in this difference signifying higher efficacy. nih.govoup.com Dermacatch® is another colorimetric tool used for the same purpose. nih.gov
Patient-Reported Outcomes: Questionnaires and quality of life scores, such as MELASQoL (Melasma Quality of Life Scale), are used to capture the patient's perspective on the treatment's effectiveness and its impact on their well-being. researchgate.netjpad.com.pk
Imaging Techniques: High-resolution imaging tools like the VISIA skin analyzer and cellular resolution optical coherence tomography (OCT) have been used to provide a detailed visualization and quantitative analysis of changes in skin characteristics, such as brown spots and melanosome capping. researchgate.net
Biochemical and Molecular Analytical Techniques
The study of this compound's mechanism of action involves sophisticated biochemical and molecular techniques to quantify its effects on cellular pathways, particularly those related to antioxidant levels.
Glutathione (B108866) and Cysteine Level Quantification
Research has shown that this compound influences the intracellular concentrations of key aminothiols like glutathione (GSH) and cysteine. Analytical techniques are employed to measure these changes and understand the underlying mechanisms.
Studies have demonstrated that this compound treatment can increase the total glutathione content in cultured cells. nih.govresearchgate.net This effect is believed to be a significant part of its protective and depigmenting action. The quantification of glutathione is often performed using methods that can distinguish between its reduced (GSH) and oxidized (GSSG) forms, allowing researchers to assess the cellular redox status. nih.gov
The mechanism behind this increase in glutathione has been investigated using specific enzyme inhibitors. For instance, the use of buthionine sulfoximine, an inhibitor of the enzyme gamma-glutamylcysteine synthetase, was shown to completely prevent the this compound-induced increase in glutathione. nih.gov This indicates that this compound promotes the de novo synthesis of glutathione rather than simply reducing existing pools of oxidized glutathione. nih.gov Furthermore, it has been observed that this compound stimulates the transport of cysteine into cells, providing the necessary precursor for glutathione synthesis. researchgate.net These findings are crucial for understanding this compound's role as an antioxidant and its ability to modulate cellular thiol levels. researchgate.netjddonline.com
Enzyme Activity Assays
The interaction of this compound with various enzymes is a critical aspect of its biological activity. Researchers employ a range of enzyme activity assays to characterize these interactions, providing insights into both its therapeutic mechanisms and its cellular effects.
One key area of investigation is this compound's impact on antioxidant enzymes. Studies have shown that this compound administration can modulate the activity of these enzymes. For instance, in the cerebral cortex of rats, acute administration of this compound hydrochloride (CSH) has been observed to significantly decrease the activity of glutathione peroxidase (GSH-Px), while concurrently increasing the activity of catalase (CAT) nih.gov. In in-vitro studies, this compound has demonstrated the ability to decrease catalase activity and increase glutathione peroxidase activity, suggesting a direct interaction with these enzymes or an alteration of the cellular redox environment that subsequently affects their function nih.gov.
Another important class of enzymes affected by this compound is the transglutaminases (TGs). This compound acts as a competitive inhibitor for the transamidation reactions catalyzed by these enzymes touro.edunih.govnih.govtouro.edu. Specifically, it can act as a substrate for transglutaminase 2 (TG2), leading to the formation of an N-(γ-glutamyl)this compound linkage and competitively inhibiting the binding of other amine substrates touro.edunih.gov. This inhibitory effect on TG2 is a key focus of research into this compound's potential therapeutic applications in various diseases. In contrast, its oxidized form, cystamine, acts as an irreversible allosteric inhibitor of TG2 by promoting the formation of a disulfide bond between cysteine residues on the enzyme researchgate.netnih.gov.
The enzymatic oxidation of this compound itself is another area of study. This compound dioxygenase catalyzes the conversion of this compound to hypotaurine (B1206854). Assays to measure the activity of this enzyme often involve quantifying the consumption of oxygen, which is directly proportional to the concentration of this compound nih.gov. Furthermore, the activity of D-amino acid oxidase can be indirectly used to quantify this compound. In this assay, the product of the reaction between this compound and bromopyruvate inhibits the enzyme, and the degree of inhibition is proportional to the amount of this compound present nih.gov.
Table 1: Effect of this compound on the Activity of Various Enzymes
| Enzyme | Effect of this compound Administration | Research Model | Reference |
| Glutathione Peroxidase (GSH-Px) | Decreased activity (in vivo) | Rat cerebral cortex | nih.gov |
| Increased activity (in vitro) | In vitro | nih.gov | |
| Catalase (CAT) | Increased activity (in vivo) | Rat cerebral cortex | nih.gov |
| Decreased activity (in vitro) | In vitro | nih.gov | |
| Transglutaminase 2 (TG2) | Competitive inhibition | In vivo and in vitro | touro.edunih.govnih.gov |
| D-amino acid oxidase | Indirectly measured via inhibition | Enzymatic assay | nih.gov |
| This compound dioxygenase | Activity measured by oxygen uptake | Enzymatic assay | nih.gov |
Gene Expression Analysis (e.g., mRNA levels)
Gene expression analysis provides a powerful tool to understand how this compound influences cellular function at the transcriptional level. By measuring changes in messenger RNA (mRNA) levels of specific genes, researchers can identify the signaling pathways and cellular processes modulated by this aminothiol (B82208).
A significant focus of gene expression studies related to this compound has been its effect on neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). Research has shown that cystamine, which is readily reduced to this compound in vivo, can positively regulate BDNF release by increasing the transcription of the heat shock protein HSJ1b nih.gov. While some studies have reported an increase in brain BDNF levels following this compound treatment, others have not observed significant changes in BDNF mRNA levels, suggesting that the regulation may be complex and potentially influenced by experimental conditions such as the duration of treatment and the timing of sample collection nih.gov.
This compound has also been shown to modulate the expression of genes involved in fibrosis and cellular differentiation. In the context of chronic kidney disease, this compound treatment has been found to significantly reduce the mRNA levels of α-smooth muscle actin (αSMA), a marker of myofibroblast differentiation, in a dose-dependent manner nih.gov. However, in the same study, this compound did not alter the mRNA levels of Nox4, an enzyme involved in the generation of reactive oxygen species nih.gov.
Furthermore, the expression of transglutaminase 2 (TG2), an enzyme inhibited by this compound, is also subject to regulation by this compound. Studies have demonstrated that cystamine administration can reduce TG2 mRNA levels in hepatic tissues and the left ventricle of the heart, suggesting a feedback mechanism where the inhibitor also downregulates the expression of its target enzyme researchgate.net.
Table 2: Modulation of Gene Expression by this compound
| Gene Target | Effect on mRNA Levels | Cell/Tissue Type | Reference |
| α-Smooth Muscle Actin (αSMA) | Significant reduction (dose-dependent) | Kidney myofibroblasts | nih.gov |
| Nox4 | No significant alteration | Kidney myofibroblasts | nih.gov |
| Transglutaminase 2 (TG2) | Reduced by cystamine (the oxidized form) | Hepatic and cardiac tissue | researchgate.net |
| Brain-Derived Neurotrophic Factor (BDNF) | Regulation is complex and findings are variable | Brain tissue | nih.govnih.gov |
| HSJ1b | Increased by cystamine (the oxidized form) | Neuronal cells | nih.gov |
Proteomic Analysis
Proteomic analysis offers a global perspective on the cellular response to this compound by identifying and quantifying changes in the entire protein complement of a cell or tissue. This approach provides valuable insights into the downstream effects of this compound's interactions with enzymes and its influence on gene expression.
A prominent technique used in the proteomic investigation of this compound's effects is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This method allows for the quantitative comparison of protein abundance between different cell populations. In a study on cystinotic fibroblasts, SILAC was employed to compare the proteome of these cells with that of control cells and to investigate the effects of this compound treatment researchgate.net. This research successfully labeled cystinotic fibroblasts with heavy isotopes of arginine and lysine (B10760008), enabling the quantitative analysis of protein expression changes researchgate.net. Preliminary results from this study indicated that several proteins appeared to be significantly down-regulated or even absent in cystinotic cells, and ongoing analysis aims to validate these findings and perform pathway analysis to understand their biological significance researchgate.net.
The overarching goal of such proteomic studies is to create a baseline of protein expression in diseased cells compared to healthy controls and to elucidate the molecular mechanisms by which this compound exerts its therapeutic effects researchgate.net. Furthermore, these analyses may lead to the identification of novel biomarkers for disease diagnosis and monitoring.
The cysteine proteome, which encompasses all proteins containing the amino acid cysteine, is a particularly relevant area for proteomic studies of this compound. The thiol group of cysteine is highly reactive and can undergo various modifications, making these proteins key players in redox signaling and cellular defense researchgate.net. Given that this compound is a thiol-containing compound, proteomic approaches that focus on the "cysteine-redoxome" are crucial for understanding how this compound directly interacts with and modifies cellular proteins nih.gov.
Table 3: Application of Proteomic Analysis in this compound Research
| Proteomic Technique | Application | Key Findings (Ongoing Research) | Reference |
| SILAC | Quantitative comparison of the proteome of cystinotic fibroblasts versus control cells, and the effect of this compound treatment. | Identification of down-regulated proteins in cystinotic cells. | researchgate.net |
| Cysteine-Redoxome Proteomics | To understand the direct interaction and modification of cellular proteins by the thiol group of this compound. | Provides insights into this compound's role in redox signaling and cellular defense. | nih.gov |
Metabolomic Profiling
Metabolomic profiling is a powerful analytical approach used to obtain a comprehensive snapshot of the small-molecule metabolites present in a biological sample. This technique is instrumental in understanding the systemic effects of this compound administration and identifying the metabolic pathways it perturbs.
Nuclear Magnetic Resonance (NMR)-based metabolomics has been employed to investigate the effects of chronic this compound supplementation in rats. By analyzing urine and blood serum samples, researchers have identified significant alterations in the metabolic profiles of this compound-treated animals compared to controls nih.gov. These studies revealed changes in the levels of various endogenous metabolites, indicating that this compound supplementation can modulate intestinal microbial metabolism and perturb energy metabolism nih.govnih.gov.
Specifically, chronic this compound administration in rats led to decreased levels of serum acetate and trimethylamine-N-oxide, as well as urine hippurate, while increasing urine dimethylamine. These changes suggest an impact on the gut microbiota nih.govnih.gov. Furthermore, a decrease in urine succinate and citric acid, along with serum acetoacetate, and an increase in serum lactate, points to a disruption in energy metabolism nih.govnih.gov.
In human studies, metabolomic analyses of plasma and urine from cystinosis patients have been conducted to identify candidate biomarkers for the disease and to monitor the effects of this compound treatment touro.edunih.gov. In cystinosis patients undergoing this compound therapy, urinary cystine levels were found to be undetectable, which is consistent with the drug's therapeutic action nih.gov. Pathway analysis of metabolomic data from these patients revealed that the most significantly altered pathways included ascorbate-aldarate metabolism, taurine-hypotaurine metabolism, and the pentose phosphate pathway nih.gov.
Table 4: Alterations in Metabolite Levels Following this compound Administration in Rats
| Metabolite | Sample Type | Change in Level | Implied Effect | Reference |
| Acetate | Serum | Decreased | Modulation of intestinal microbial metabolism | nih.govnih.gov |
| Trimethylamine-N-oxide | Serum | Decreased | Modulation of intestinal microbial metabolism | nih.govnih.gov |
| Hippurate | Urine | Decreased | Modulation of intestinal microbial metabolism | nih.govnih.gov |
| Dimethylamine | Urine | Increased | Modulation of intestinal microbial metabolism | nih.govnih.gov |
| Succinate | Urine | Decreased | Perturbation of energy metabolism | nih.govnih.gov |
| Citric Acid | Urine | Decreased | Perturbation of energy metabolism | nih.govnih.gov |
| Acetoacetate | Serum | Decreased | Perturbation of energy metabolism | nih.govnih.gov |
| Lactate | Serum | Increased | Perturbation of energy metabolism | nih.govnih.gov |
Challenges and Future Directions in Cysteamine Research
Elucidating Underexplored Mechanisms of Action
Despite its long-standing clinical use, the full spectrum of cysteamine's mechanisms of action is still being investigated. Beyond its primary role in cystine depletion, research is uncovering additional pathways and interactions that contribute to its therapeutic effects in various conditions.
Identifying Novel Therapeutic Pathways
Research is actively identifying novel pathways influenced by this compound. For instance, studies suggest this compound's involvement in mitigating oxidative stress and inflammation, which are implicated in various diseases. frontiersin.orgresearchgate.net It has been shown to upregulate neuroprotective pathways, including those involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling. frontiersin.org These findings point towards potential therapeutic applications beyond cystine-related disorders, such as in neurodegenerative diseases. frontiersin.orgresearchgate.net Furthermore, this compound has demonstrated in vitro antiviral activity against SARS-CoV-2 and immunomodulatory properties in blood cells from COVID-19 patients, suggesting potential as a repurposed drug candidate for viral infections. mdpi.comresearchgate.net
Understanding Complex Interactions in Biological Systems
Understanding this compound's complex interactions within biological systems is a key challenge. This compound can interact with metals, similar to cysteine, which is found in the binding sites of metalloregulatory proteins. uky.edu The nature of these interactions, particularly with heavy metals like mercury, is an area requiring further investigation to fully understand this compound's behavior in biological environments. uky.edu Additionally, research is exploring its immunomodulatory effects, such as reducing interleukin-6 (IL-6) and increasing interferon-λ (IFN-λ) response to viral challenges. researchgate.net Further studies, including transcriptomics and multi-omics analysis, are needed to fully characterize the cellular mechanisms involved in this compound-induced immunomodulation in vivo. frontiersin.org
Optimizing this compound Formulations and Delivery for Enhanced Efficacy and Tolerability
The chemical properties of this compound, including its instability and distinctive odor, present challenges for formulation and delivery, impacting patient adherence and therapeutic effectiveness. xjtu.edu.cnnih.gov Significant research efforts are focused on developing optimized formulations and targeted delivery systems to overcome these limitations.
Development of Stabilized Formulations
This compound is known to be highly unstable in aqueous solutions, primarily due to oxidation. mdpi.com This instability can compromise the clinical efficacy of formulations, particularly eye drops. mdpi.com Strategies to improve stability include packaging under a nitrogen atmosphere, adding antioxidants, reducing pH, and lowering storage temperature. mdpi.com While some methods, like nitrogen saturation, can reduce degradation, many compounded formulations still show significant instability over their proposed shelf life. mdpi.com The development of stabilized topical formulations, such as stabilized this compound cream, has been crucial for its use in treating hyperpigmentation disorders. nih.govjddonline.com Further research is needed to develop formulations with improved long-term stability. mdpi.com
Targeted Delivery Systems (e.g., nanoreservoirs)
Targeted delivery systems are being explored to enhance this compound's efficacy and reduce administration frequency. Nanotechnology-based ocular delivery systems, such as nanowafers, offer a promising approach for treating conditions like corneal cystinosis. studylib.netnih.govmdpi.comresearchgate.net These systems can act as drug reservoirs, controlling release and increasing retention time on the ocular surface, thereby improving drug absorption and stability. studylib.netnih.govresearchgate.net Studies in cystinosis knockout mice have shown that this compound-loaded nanowafers can be more effective than conventional eye drops, requiring less frequent administration and demonstrating extended drug stability at room temperature. studylib.netresearchgate.net Research is ongoing to develop and translate these innovative delivery systems to clinical trials. studylib.netresearchgate.net
An example of data from a study on this compound nanowafer efficacy in a mouse model:
| Formulation | This compound Dose (µg) | Administration Frequency | Therapeutic Efficacy (vs. Eye Drops) | Stability at Room Temp |
| This compound Nanowafer | 10 | Once daily | Twice as effective | Up to four months |
| Topical this compound Eye Drops | 44 | Twice daily | Baseline | Up to one week (refrigerated/frozen) |
Note: Data derived from research in cystinosis knockout mice. studylib.netresearchgate.net
Expanding Therapeutic Indications and Clinical Research
Beyond its established use in cystinosis, research is actively exploring the potential of this compound for a wider range of therapeutic indications. This involves both preclinical studies and clinical trials to evaluate its efficacy and safety in new contexts.
This compound is being investigated for its potential in treating various conditions, including neurodegenerative disorders such as Huntington's disease, Parkinson's disease, and Alzheimer's disease. frontiersin.orgresearchgate.netfrontiersin.orgtheinsightpartners.com Its ability to mitigate oxidative stress, inflammation, and upregulate neurotrophic factors suggests a potential disease-modifying capacity in these conditions. frontiersin.orgresearchgate.net Clinical trials are being planned or are underway to assess its effects in these patient populations. researchgate.nethdsa.org
Furthermore, this compound's depigmenting properties have led to its investigation and use in dermatology for treating hyperpigmentation disorders like melasma. nih.govjddonline.commdpi.comresearchgate.netpatsnap.com Stabilized topical formulations have shown promise in reducing hyperpigmentation, with ongoing research to optimize their efficacy and tolerability. nih.govjddonline.com
Other potential therapeutic areas under investigation include non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease, and certain infectious diseases. mdpi.comfrontiersin.orgtheinsightpartners.com The expansion of this compound's therapeutic indications is a significant area of future research, driven by a deeper understanding of its diverse biological activities. theinsightpartners.com
| Potential Therapeutic Indications Under Research |
| Neurodegenerative Disorders (Huntington's, Parkinson's, Alzheimer's) frontiersin.orgresearchgate.netfrontiersin.orgtheinsightpartners.com |
| Hyperpigmentation Disorders (Melasma) nih.govjddonline.commdpi.comresearchgate.netpatsnap.com |
| Non-Alcoholic Fatty Liver Disease (NAFLD) frontiersin.orgtheinsightpartners.com |
| Inflammatory Bowel Disease mdpi.com |
| Viral Infections (e.g., COVID-19) mdpi.comresearchgate.net |
| Psychiatric Disorders (Anxiety, Depression) plos.org |
Note: This table summarizes potential indications based on ongoing research and does not represent approved uses.
The development of improved formulations, such as delayed-release oral forms and targeted delivery systems, is expected to facilitate the expansion of this compound's clinical applications by improving patient adherence and potentially enhancing efficacy in specific tissues or organs. studylib.netnih.govmdpi.com
Investigation in Recalcitrant Cases of Disease
Future research should investigate the effectiveness of this compound in treating recalcitrant cases of diseases, particularly in conditions like melasma where resistance to standard therapies can occur. This compound has shown promise as an alternative therapy for melasma, including in patients who have not responded adequately to previous treatments like Kligman's formula. mdpi.comjpad.com.pk Studies have indicated that this compound can provide depigmentation results comparable to hydroquinone-based regimens, tranexamic acid mesotherapy, and modified Kligman's formula in melasma treatment. mdpi.comresearchgate.net Further research is needed to specifically assess its efficacy in cases that are resistant to other treatments. jpad.com.pk
Exploration in Broader Patient Populations (e.g., skin of color)
There is a need for greater exploration of this compound's efficacy in broader patient populations, including individuals with skin of color. Melasma disproportionately affects individuals with skin of color, such as those of Latin American, South-East Asian, South Asian, and Arab-American descent. jcadonline.com While some studies and case series have evaluated this compound in patients with Fitzpatrick skin types III-V, suggesting broad applicability, larger studies are needed to confirm these findings and provide more conclusive evidence across diverse skin tones. researchgate.netnih.govskinofcolorupdate.com
Long-term Safety and Efficacy Studies for New Indications
Long-term studies are crucial to evaluate the safety and efficacy of this compound for new indications beyond its established use in cystinosis. While this compound has shown potential in treating conditions like melasma, existing randomized controlled trials have often focused on shorter treatment durations, typically up to 4 months. mdpi.com Assessing the long-term effects and durability of treatment outcomes, as well as identifying optimal maintenance regimens, requires studies with extended follow-up periods. mdpi.comnih.gov For ocular cystinosis, long-term follow-up studies have provided evidence on the efficacy and tolerability of this compound eye drops over several years. nih.govresearchgate.net Similar long-term investigations are needed for other potential applications.
Addressing Limitations in Existing Research
Addressing limitations in existing research is essential to strengthen the evidence base for this compound and optimize its clinical use.
Conducting Larger Randomized Controlled Trials
A key limitation in the current research on this compound for certain indications, such as melasma, is the limited number of studies and relatively small sample sizes in existing trials. mdpi.comjcadonline.comnih.gov Future research should prioritize conducting larger randomized controlled trials (RCTs) to provide more robust evidence of this compound's therapeutic effectiveness. mdpi.comjcadonline.comnih.gov Larger sample sizes can help mitigate bias and allow for more accurate assessments of outcomes and potential influencing factors. mdpi.com
Improving Study Design Quality and Reducing Bias
Improving the quality of study design is critical for reducing bias and increasing the reliability of research findings. Heterogeneity in study designs, lack of standardized regimens, and insufficient follow-up rates have been identified as limitations in some areas of this compound research. mdpi.comresearchgate.net Future studies should aim for well-designed RCTs with standardized protocols, clear outcome measures, and appropriate control groups. mdpi.comnih.govresearchgate.net Implementing measures to assess and ensure patient adherence can also improve study quality. dermatologytimes.com
Implementing Long-term Follow-up Studies
As highlighted in the discussion on future directions, implementing long-term follow-up studies is crucial. mdpi.comcda-amc.caplos.org Existing research, particularly in areas like melasma treatment, often lacks sufficient long-term data to assess the sustained efficacy and potential long-term effects of this compound. mdpi.comnih.govnih.gov Long-term studies are necessary to understand the durability of treatment responses, monitor for any delayed effects, and determine the need for maintenance therapy. mdpi.comnih.gov For conditions like cystinosis, long-term this compound treatment has been associated with significant improvements in outcomes and reduced complications, underscoring the value of extended follow-up. nih.gov
Integrative Research Approaches
Integrative research approaches involving this compound aim to combine data from multiple biological layers to gain a holistic view of its effects on cellular pathways and physiological processes. This moves beyond examining single molecules or pathways in isolation, allowing for the identification of complex interactions and broader biological impacts.
Transcriptomics and Multi-omics Analysis
Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, provides insights into gene expression changes in response to this compound treatment. Multi-omics analysis expands upon this by integrating data from multiple "omics" layers, such as genomics, proteomics, and metabolomics, offering a more comprehensive picture of cellular alterations.
Studies utilizing transcriptomics have investigated the effects of this compound in various contexts. For instance, transcriptome profiling by RNA sequencing has been employed to assess the global mechanistic effects of this compound treatment in Caenorhabditis elegans models of mitochondrial respiratory chain disease and in human fibroblast cell lines nih.gov. In C. elegans models, this compound bitartrate (B1229483) treatment demonstrated dose-dependent effects on the transcriptome nih.gov. Transcriptional normalization of downregulated ribosome and proteasome pathways was observed at low doses, although global metabolic, glutathione (B108866), signaling, and cellular defense pathways were not normalized nih.gov. While this compound treatment did not reverse altered expression in glutathione metabolism pathway genes in C. elegans, it did reverse dysregulated expression in several genes encoding key aspartate metabolism pathways nih.gov. These findings suggest that this compound bitartrate treatment may transcriptionally modulate broader metabolic dysfunction and potentially immune dysregulation associated with primary respiratory chain disease over time nih.gov.
Transcriptome profiling has also been used to evaluate the impact of this compound supplementation on in vitro-matured oocytes from Korean native cows. Analysis revealed extensive changes in the expression of genes involved in various physiological mechanisms, including developmental processes, apoptosis regulation, cellular differentiation, calcium and mineral regulation, cell structure physiology, hormonal secretion, and membrane construction tandfonline.comnih.gov. Specifically, 59 genes showed differential expression between this compound-treated and non-treated groups, with 36 upregulated and 23 downregulated gene transcripts tandfonline.comnih.gov. Gene ontology enrichment analysis indicated significant enrichment of multiple biological processes after this compound supplementation tandfonline.comnih.gov.
Multi-omics analysis provides an even deeper understanding of this compound's effects. Research suggests that using methods such as transcriptomics and multi-omics analysis is required to reveal the exact mechanisms underlying the in vivo effects of this compound nih.govfrontiersin.org. Quantitative proteomics, as part of a multi-omics approach, has been utilized to investigate molecular alterations associated with nephropathic cystinosis and the influence of this compound treatment on protein expression csic.esresearchgate.net. One study employing ZenoSWATH DIA proteomics and clustering analysis in cystinotic fibroblasts identified significant differences in proteins related to extracellular matrix structure and detoxification in cystinotic cells csic.es. Only a subset of these proteins were reversed by this compound in a dose-dependent manner, potentially explaining some of its therapeutic benefits csic.es. Furthermore, this compound itself altered the levels of a group of lysosomal proteins not modulated under basal conditions csic.es.
An omics-based strategy, including multi-omics, has been applied to expand knowledge on the complexity of nephropathic cystinosis and prioritize drug targets embopress.org. This approach identified several proteins and metabolites consistently altered across proximal tubule cell models embopress.org. Increased levels of alpha-ketoglutarate (B1197944) (αKG), a metabolite involved in autophagy regulation, oxidative stress, and apoptosis, were of particular interest as these processes are dysregulated in cystinosis embopress.org.
Multi-omics analysis has also been applied in other research areas where this compound or related compounds are being investigated. For example, multi-omics studies have explored the impact of cysteine feed levels on Chinese hamster ovary (CHO) cell metabolism and monoclonal antibody production, highlighting the centrality of redox balance to cellular health and the power of multi-omics in understanding cell biology in biopharmaceutical production researchgate.netnih.gov.
These integrative approaches, particularly the combination of transcriptomics and multi-omics, are crucial for unraveling the complex molecular mechanisms through which this compound exerts its effects and for identifying potential new therapeutic targets or biomarkers.
Here is a summary of some findings from transcriptomics and multi-omics studies involving this compound:
| Study Context | Omics Approach(es) | Key Findings Related to this compound | Citation |
| C. elegans RC complex I disease model | Transcriptome profiling (RNAseq) | Dose-dependent effects; transcriptional normalization of downregulated ribosome and proteasome pathways; reversal of dysregulated aspartate metabolism genes. | nih.gov |
| Bovine in vitro-matured oocytes | Transcriptome profiling (RNAseq) | Extensive changes in gene expression related to development, apoptosis, differentiation, calcium regulation, etc.; 59 differentially expressed genes. | tandfonline.comnih.gov |
| Cystinotic fibroblasts | Quantitative proteomics (ZenoSWATH DIA) | Reversal of a subset of altered proteins related to extracellular matrix and detoxification; alteration of lysosomal proteins. | csic.esresearchgate.net |
| Nephropathic cystinosis (proximal tubule cells) | Omics-based strategy (including multi-omics) | Identification of altered proteins and metabolites, including increased alpha-ketoglutarate (αKG). | embopress.org |
Translational Research from Preclinical to Clinical Settings
Translational research is a critical step in moving promising findings from preclinical studies into clinical applications for patients. For this compound, this involves evaluating its efficacy and mechanisms in relevant in vitro and in vivo models and subsequently designing and conducting clinical trials.
This compound is an established therapy for nephropathic cystinosis, a rare genetic disorder characterized by the accumulation of cystine csic.esembopress.orgmdpi.com. While it effectively reduces cystine levels, it does not fully correct all aspects of the disease, such as proximal tubular dysfunction embopress.orgmdpi.com. This has driven translational research efforts to find improved or complementary therapies.
Preclinical studies are essential for understanding the potential of this compound in new indications or in improved formulations. For example, preclinical evaluations of this compound bitartrate have been conducted in models of mitochondrial respiratory chain disease nih.govresearchgate.net. These studies in C. elegans, zebrafish, and human cells aimed to assess its therapeutic potential and understand its effects on mitochondrial function and oxidative stress nih.govresearchgate.net. Findings from these preclinical models can provide the basis for considering clinical trials, although careful consideration of safe and effective dosages is required researchgate.net.
Translational research is also exploring new delivery methods for this compound to improve its efficacy and patient compliance. For corneal cystinosis, research is focused on developing sustained-release formulations, such as microsphere/thermoresponsive gel eyedrops, to improve drug stability and potentially reduce dosing frequency cystinosisresearch.orgcystinosisresearch.org. Preclinical studies evaluating the release, stability, ocular irritation, and corneal permeation of such formulations are crucial steps before moving to clinical testing cystinosisresearch.org.
The Cystinosis Research Foundation actively supports bench, clinical, and translational cystinosis research to find better treatments and a cure cystinosisresearch.org. Their efforts include funding research studies and supporting the development of new therapeutic approaches, such as controlled-release eyedrops and even gene therapy approaches cystinosisresearch.org.
Translational research also involves investigating this compound's potential in other diseases. Studies have explored its immunomodulatory effects and potential as a host-directed therapy for tuberculosis, suggesting it could be a potential adjunct to antimicrobial regimens nih.govfrontiersin.orgnih.gov. Preclinical in vitro studies evaluating its effects on immune responses are part of this translational pipeline nih.govfrontiersin.orgnih.gov.
Furthermore, drug repurposing strategies, which involve investigating existing drugs for new therapeutic uses, are a form of translational research being applied to this compound. This compound's known safety profile makes it a candidate for repurposing in conditions like cystic fibrosis, where studies are investigating its ability to restore proteostasis and rescue defective CFTR function in preclinical models anr.fr.
The translation of preclinical findings to clinical settings requires rigorous evaluation in human studies. While the search results provide information on preclinical work and the rationale for clinical investigation, detailed clinical trial outcomes (especially regarding dosage, administration, safety, and adverse effects, which are excluded from this article) would be necessary to fully describe the clinical translation of this compound research. However, the focus on moving from in vitro and animal models to human studies is evident in the research landscape surrounding this compound.
Here is a summary of areas in translational research involving this compound:
| Research Area | Preclinical Models Used | Translational Goal | Citation |
| Mitochondrial Respiratory Chain Disease | C. elegans, zebrafish, human cells | Evaluate therapeutic potential and mechanisms. | nih.govresearchgate.net |
| Corneal Cystinosis | In vitro release/permeation models, potentially animal models | Develop improved sustained-release eyedrop formulations. | cystinosisresearch.orgcystinosisresearch.org |
| Tuberculosis (as host-directed therapy) | In vitro immune cell models | Investigate immunomodulatory effects and potential as adjunct therapy. | nih.govfrontiersin.orgnih.gov |
| Cystic Fibrosis (drug repurposing) | Animal models, patient-derived epithelial cells | Restore proteostasis and rescue CFTR function. | anr.fr |
| Nephropathic Cystinosis (new therapeutic strategies) | In vitro cell models, zebrafish | Identify and validate new therapeutic targets and combination therapies. | embopress.org |
Q & A
(Basic) How should researchers handle and store cysteamine safely in laboratory settings?
This compound requires strict safety protocols due to its reactive thiol group. Researchers must wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Storage conditions should adhere to stability guidelines (e.g., refrigeration for long-term stability).
(Basic) What validated methods quantify this compound in biological samples?
Surface-enhanced Raman spectroscopy (SERS) coupled with q-Gaussian deconvolution is effective for detecting this compound in trace amounts . High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection is also widely used, requiring calibration against certified reference standards to ensure accuracy.
(Advanced) How can researchers design experiments to evaluate this compound's dual effects on osteoclasts and osteoblasts?
Use in vitro models with primary bone cells or cell lines (e.g., MC3T3-E1 for osteoblasts). Dose-response experiments (e.g., 50–200 μM) should assess differentiation markers (e.g., alkaline phosphatase for osteoblasts) and resorption activity (e.g., pit assays for osteoclasts). Include cytotoxicity assays (LDH/BrDU) to distinguish therapeutic effects from artifacts .
(Advanced) What methodological approaches resolve contradictions in this compound's therapeutic efficacy across studies?
Conduct meta-analyses to compare variables like dosage (e.g., 50–100 mg/kg/day in cystinosis trials ), compliance rates, and confounding factors (e.g., diet in animal studies ). Sensitivity analyses can identify thresholds for efficacy, while mechanistic studies (e.g., cystine depletion assays ) clarify biological plausibility.
(Basic) How to standardize this compound concentrations in cell culture media?
Prepare fresh stock solutions in PBS (pH 7.4) to prevent oxidation. Validate concentrations via UV-spectroscopy (λ~210–230 nm for thiol groups). In bovine embryo studies, 50–100 μM during in vitro maturation optimizes glutathione synthesis without cytotoxicity .
(Advanced) What analytical methods detect nitrosamine impurities in this compound formulations?
Follow EMA guidelines: Use LC-MS/MS with a limit of detection ≤1 ppm. Validate methods per ICH Q2(R1), including forced degradation studies to confirm specificity. Reference standards for nitrosamines must be synthesized or sourced from accredited providers .
(Advanced) How to assess this compound's role in metabolic pathways like taurine synthesis?
Study this compound dioxygenase (ADO) activity via knockout models or siRNA silencing in HepG2 cells. Measure hypotaurine (ADO product) via HPLC or mass spectrometry. Compare with cysteine dioxygenase (CDO) using substrate-specific assays .
(Basic) What statistical methods ensure reliable analysis of this compound's experimental outcomes?
Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response studies). For longitudinal data (e.g., renal function in cystinosis), mixed-effects models account for age and compliance variables. Tools like Sisvar or R are recommended for robust analysis .
(Advanced) How can nanoparticle conjugation improve this compound delivery in experimental models?
Conjugate this compound to gold or polymeric nanoparticles via thiol-gold bonds or PEGylation. Assess pharmacokinetics in rodent models using radiolabeled tracers or fluorescence imaging. Optimize particle size (50–150 nm) to enhance tissue penetration .
(Advanced) How to integrate in vitro findings with in vivo data for this compound's therapeutic potential?
Apply systematic review frameworks (e.g., PRISMA) to synthesize data from in vitro models (e.g., osteoblast differentiation ) and clinical cohorts (e.g., cystinosis trials ). Use pathway analysis tools (e.g., IPA) to map mechanistic consistency across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
